Product packaging for 1-Chloro-2-[dichloro(phenyl)methyl]benzene(Cat. No.:CAS No. 3509-85-1)

1-Chloro-2-[dichloro(phenyl)methyl]benzene

Cat. No.: B132048
CAS No.: 3509-85-1
M. Wt: 271.6 g/mol
InChI Key: PHRLCYSMTGTXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-2-[dichloro(phenyl)methyl]benzene, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl3 and its molecular weight is 271.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phenyl)methyl]benzene CAS No. 3509-85-1

Properties

IUPAC Name

1-chloro-2-[dichloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLCYSMTGTXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510145
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3509-85-1
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-[dichloro(phenyl)methyl]benzene, also known by its synonym (2-Chlorophenyl)phenyldichloromethane, is a chlorinated aromatic compound of significant interest in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate in the preparation of 2-chlorotrityl chloride (2-CTC) resin. This resin is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its ability to anchor the initial amino acid and subsequently release the synthesized peptide under mild acidic conditions, thereby minimizing side reactions. This compound also appears as an impurity in the production of the antifungal agent Clotrimazole.[1] A thorough understanding of its chemical properties is therefore essential for its effective and safe utilization in research and manufacturing.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different suppliers, particularly for the melting point. While some sources list a high melting point, others describe the compound as a thick oil, suggesting that the former may be erroneous or refer to a different isomeric form.

PropertyValueSource(s)
Molecular Formula C₁₃H₉Cl₃[2][3]
Molecular Weight 271.57 g/mol [2][3]
CAS Number 3509-85-1[2][3]
Appearance Clear pale yellow thick oil[1]
Melting Point 157-160 °C (conflicting reports)[3]
Boiling Point 157-160 °C at 1 Torr[3]
Density 1.328 ± 0.06 g/cm³ (predicted)[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[3]
Storage Store at 2-8°C in an amber vial under an inert atmosphere.[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the nine protons on the two phenyl rings. Due to the presence of the ortho-chloro substituent, the signals for the protons on that ring will be distinct from the protons on the unsubstituted phenyl ring. A singlet corresponding to the single proton of the dichloromethyl group would likely appear at a downfield chemical shift due to the strong electron-withdrawing effects of the two chlorine atoms and the adjacent phenyl groups.[4]

  • ¹³C NMR: The carbon NMR spectrum would display multiple signals in the aromatic region (typically 120-140 ppm), with distinct resonances for each of the carbon atoms in the different chemical environments of the two phenyl rings. A signal corresponding to the carbon of the dichloromethyl group would also be present at a characteristic downfield position.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the range of 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (271.57 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern for M, M+2, M+4, and M+6 would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Synthesis of this compound from 2-Chlorobenzophenone

This protocol is adapted from a reported synthesis for the preparation of the precursor for 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize evolved HCl, combine 2-chlorobenzophenone and a stoichiometric equivalent of phosphorus pentachloride.

  • Heat the reaction mixture to 130-140 °C.

  • Maintain this temperature for approximately 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Reaction:

(C₆H₅)(2-ClC₆H₄)C=O + PCl₅ → (C₆H₅)(2-ClC₆H₄)CCl₂ + POCl₃

This reaction involves the conversion of a ketone to a gem-dichloride using phosphorus pentachloride.[5]

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the dichloromethyl group and the two aromatic rings.

Nucleophilic Substitution

The dichloromethyl group is susceptible to nucleophilic substitution reactions. The two chlorine atoms on the benzylic carbon can be displaced by a variety of nucleophiles. This reactivity is central to its main application.

Friedel-Crafts Reaction for 2-Chlorotrityl Chloride Resin Synthesis

The most significant reaction of this compound is its use in a Friedel-Crafts alkylation reaction with polystyrene resin to form the 2-chlorotrityl alcohol resin, which is then converted to the final 2-chlorotrityl chloride (2-CTC) resin.

Experimental Workflow for 2-CTC Resin Synthesis:

G cluster_synthesis Synthesis of this compound cluster_resin_synthesis Synthesis of 2-Chlorotrityl Chloride (2-CTC) Resin start 2-Chlorobenzophenone + PCl₅ product This compound start->product 130-140 °C, 2h intermediate1 2-Chlorotrityl Alcohol Resin product->intermediate1 Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., AlCl₃) polystyrene Polystyrene Resin polystyrene->intermediate1 final_product 2-Chlorotrityl Chloride (2-CTC) Resin intermediate1->final_product Chlorination (e.g., Thionyl Chloride)

Figure 1: Workflow for the synthesis of 2-CTC resin.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate, primarily for the synthesis of 2-chlorotrityl chloride resin used in peptide synthesis. Its chemical properties are defined by the reactive dichloromethyl group and its aromatic nature. While detailed experimental spectral data is not widely available, its synthesis and key reactions are well-documented. Proper handling and storage are necessary to ensure its safe and effective use in research and development.

References

An In-Depth Technical Guide to 1-Chloro-2-[dichloro(phenyl)methyl]benzene (CAS: 3509-85-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a key intermediate in synthetic chemistry with potential implications in drug development due to its structural relationship with known antifungal agents.

Physicochemical Properties

This compound is a chlorinated aromatic hydrocarbon. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and handling.

PropertyValueSource
CAS Number 3509-85-1General
Molecular Formula C₁₃H₉Cl₃[1][2]
Molecular Weight 271.57 g/mol [1][2]
Appearance Clear Pale Yellow Thick Oil[3]
Boiling Point 157-160 °C (at 1 Torr)[2][4]
Density 1.328 ± 0.06 g/cm³ (Predicted)[2][4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[2][4]
Storage 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[3]

Synthesis

The primary synthetic route to this compound involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride.[5] This reaction achieves a high yield and is a critical step for producing this intermediate for further applications.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies.[5]

Materials:

  • 2-chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • A mixture of 2-chlorobenzophenone and phosphorus pentachloride is prepared.

  • The reaction mixture is heated to a temperature of 130–140 °C.

  • The reaction is allowed to proceed for 2 hours.

  • Upon completion, the product, this compound, is isolated.

Quantitative Data: This method has been reported to yield approximately 90% of the desired product.[5]

Synthesis_of_1_Chloro_2_dichlorophenyl_methyl_benzene 2-Chlorobenzophenone 2-Chlorobenzophenone Reaction 130-140°C, 2h 2-Chlorobenzophenone->Reaction PCl5 PCl5 PCl5->Reaction Product This compound Reaction->Product Yield: 90%

Synthesis of this compound.

Applications in Solid-Phase Peptide Synthesis

A significant application of this compound is its use as a precursor in the preparation of 2-chlorotrityl chloride (2-CTC) resin.[5][6] This resin is a cornerstone of solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development.[7]

Preparation of 2-Chlorotrityl Chloride (2-CTC) Resin

The synthesis of 2-CTC resin involves the reaction of this compound with polystyrene resin.[5]

Experimental Protocol: Preparation of 2-CTC Resin

Materials:

  • This compound

  • 1% Divinylbenzene (DVB)-crosslinked polystyrene resin

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Nitrobenzene (PhNO₂)

  • Thionyl chloride (SOCl₂)

Procedure:

  • A Friedel-Crafts reaction is performed by reacting this compound with 1% DVB-crosslinked polystyrene resin in the presence of AlCl₃ in a mixture of CH₂Cl₂ and PhNO₂ at 25 °C for 4 hours. This yields polymer-supported 2-chlorotrityl alcohol.[6]

  • The resulting 2-chlorotrityl alcohol resin is then chlorinated using SOCl₂ in CH₂Cl₂ at 25 °C for 2 hours to produce the final 2-CTC resin.[6]

Solid-Phase Peptide Synthesis (SPPS) using 2-CTC Resin

The 2-CTC resin is highly valued in SPPS due to its ability to suppress side reactions such as racemization and diketopiperazine formation.[5] The first amino acid is loaded onto the resin, and subsequent amino acids are added sequentially to build the peptide chain.

Experimental Protocol: Loading of the First Amino Acid onto 2-CTC Resin

Materials:

  • 2-CTC resin

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • The dry 2-CTC resin is swelled in DCM.

  • The Fmoc-protected amino acid (1.5 mmol per gram of resin) and DIEA (8.5 mmol per gram of resin) are added to the swollen resin.[8]

  • The mixture is stirred at room temperature for a specified time (e.g., 8 hours for Fmoc-Gly-OH).[8]

  • Unreacted sites on the resin are capped by adding a solution of DIEA/methanol (1:9).[8]

  • The resin is then washed successively with DCM, DMF, and methanol and dried under vacuum.[8]

Quantitative Data: The loading capacity of the resin can be determined using Fmoc volumetry. For example, the loading of Fmoc-Gly-OH onto the resin has been reported to be 0.72 mmol/g.[8] The use of 2-CTC resin derived from this compound has been shown to produce high-purity peptide fragments, such as ACP 65-74 with a purity of 76%.[5]

SPPS_Workflow cluster_synthesis 2-CTC Resin Preparation cluster_spps Solid-Phase Peptide Synthesis DCPB 1-Chloro-2-[dichloro(phenyl) methyl]benzene FC_Reaction Friedel-Crafts Reaction DCPB->FC_Reaction PS_Resin Polystyrene Resin PS_Resin->FC_Reaction CTA_Resin 2-Chlorotrityl Alcohol Resin FC_Reaction->CTA_Resin Chlorination Chlorination (SOCl₂) CTA_Resin->Chlorination CTC_Resin 2-Chlorotrityl Chloride (2-CTC) Resin Chlorination->CTC_Resin AA1_Loading 1. First Amino Acid Loading CTC_Resin->AA1_Loading Deprotection 2. Fmoc Deprotection AA1_Loading->Deprotection Coupling 3. Coupling of Next Amino Acid Deprotection->Coupling Repeat Repeat Steps 2 & 3 Coupling->Repeat Repeat->Deprotection Cleavage 4. Cleavage from Resin Repeat->Cleavage Peptide Final Peptide Cleavage->Peptide

Workflow for 2-CTC Resin Preparation and SPPS.

Potential Biological Activity

This compound is a known impurity of the broad-spectrum antifungal agent Clotrimazole.[3] The structural similarity between the two compounds suggests that this compound may exhibit similar biological activities.

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

Clotrimazole and other azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[]

Given its structural resemblance to Clotrimazole, it is hypothesized that this compound could also act as an inhibitor of lanosterol 14α-demethylase. The trityl-like group is a common feature in many inhibitors of this enzyme.

It is crucial to note that this is a proposed mechanism based on structural analogy, and direct experimental evidence for the antifungal activity and enzyme inhibition by this compound is currently lacking in the scientific literature.

Proposed_MoA cluster_pathway cluster_disruption Compound This compound (Structural Analog of Clotrimazole) Inhibition Inhibition Compound->Inhibition Hypothesized Enzyme Lanosterol 14α-demethylase Ergosterol Ergosterol Enzyme->Ergosterol Product Inhibition->Enzyme Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Enzyme Substrate Disruption Disruption of Fungal Cell Membrane Death Fungal Cell Death Disruption->Death

Proposed Mechanism of Action for this compound.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the preparation of 2-chlorotrityl chloride resin used in solid-phase peptide synthesis. Its synthesis is well-established and efficient. While its structural similarity to Clotrimazole suggests potential antifungal activity through the inhibition of lanosterol 14α-demethylase, further experimental investigation is required to validate this hypothesis and to fully characterize its biological profile. This compound represents an interesting subject for future research in both synthetic methodology and medicinal chemistry.

References

Structure Elucidation of 1-Chloro-2-[dichloro(phenyl)methyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a compound of interest in pharmaceutical development due to its association as an impurity in the antifungal agent Clotrimazole. This document outlines the key identification parameters, synthesis, and detailed spectroscopic and spectrometric analysis methodologies. Given the limited availability of published experimental spectra, this guide incorporates high-quality predicted data to facilitate the structural characterization of this compound.

Introduction

This compound, also known by its chemical name (2-Chlorophenyl)phenyldichloromethane, is a chlorinated aromatic compound with the CAS number 3509-85-1 .[1][2] Its molecular formula is C₁₃H₉Cl₃, and it has a molecular weight of 271.57 g/mol .[1] The presence of this compound as an impurity in Clotrimazole underscores the importance of its accurate identification and characterization for quality control and regulatory purposes in the pharmaceutical industry.[1][3] Furthermore, it serves as an intermediate in the synthesis of 2-chlorotrityl chloride resins, which are utilized in solid-phase peptide synthesis.[3]

The molecular structure consists of a central methane carbon atom bonded to a phenyl group, a 2-chlorophenyl group, and two chlorine atoms. This guide will detail the analytical techniques and expected data for the unambiguous elucidation of this structure.

Physicochemical and Identification Data

A summary of the key physicochemical properties and identifiers for this compound is presented in Table 1.

PropertyValue
CAS Number 3509-85-1
Molecular Formula C₁₃H₉Cl₃
Molecular Weight 271.57 g/mol
Appearance Clear Pale Yellow Thick Oil
Boiling Point 157-160 °C (at 1 Torr)
Density (Predicted) 1.328 ± 0.06 g/cm³
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)
Storage 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-chlorobenzophenone with a chlorinating agent such as phosphorus pentachloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzophenone and phosphorus pentachloride in a suitable solvent, such as toluene or neat.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess phosphorus pentachloride and acidic byproducts.

  • Extract the product into an organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Isolation from Clotrimazole

As a known impurity, this compound can be isolated from Clotrimazole drug substance or product for characterization.

Experimental Protocol:

  • Dissolve the Clotrimazole sample in a suitable solvent system, such as a mixture of methanol and water.

  • Employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Use a gradient elution program with a mobile phase consisting of acetonitrile and water to separate the impurities from the active pharmaceutical ingredient (API).

  • Collect the fractions corresponding to the retention time of this compound.

  • Combine the collected fractions and remove the solvent under reduced pressure to isolate the impurity.

Spectroscopic and Spectrometric Data

Due to the scarcity of published experimental spectra, the following sections provide predicted data from reputable chemical software and databases. This data serves as a guide for the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28 - 7.45Multiplet9HAromatic Protons (Phenyl and Chlorophenyl)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
85.0 - 90.0-CCl₂-
126.0 - 135.0Aromatic Carbons (Phenyl and Chlorophenyl)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
270Moderate[M]⁺ (Isotope pattern for 3 Cl atoms)
235High[M - Cl]⁺
200High[M - 2Cl]⁺
165High[C₁₃H₉]⁺ (Biphenyl radical cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
1600 - 1450C=C StretchAromatic Ring
800 - 600C-Cl StretchChloroalkane/Aryl Halide
770 - 730C-H Bend (out-of-plane)Ortho-disubstituted Benzene
750 - 690C-H Bend (out-of-plane)Monosubstituted Benzene

Visualizations

Synthesis and Elucidation Workflow

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation 2-Chlorobenzophenone 2-Chlorobenzophenone Reaction Reaction 2-Chlorobenzophenone->Reaction PCl5 PCl5 PCl5->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS IR IR Pure Product->IR Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis IR->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

Relationship to Clotrimazole

G Clotrimazole Synthesis Clotrimazole Synthesis Clotrimazole (API) Clotrimazole (API) Clotrimazole Synthesis->Clotrimazole (API) Impurity Profile Impurity Profile Clotrimazole Synthesis->Impurity Profile Target Compound This compound Impurity Profile->Target Compound Other Impurities Other Related Substances Impurity Profile->Other Impurities

Caption: Relationship of this compound to Clotrimazole and its impurity profile.

Conclusion

The structure elucidation of this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products such as Clotrimazole. This guide has provided a comprehensive overview of the necessary analytical methodologies, including synthesis, isolation, and spectroscopic analysis. While experimental data remains limited in the public domain, the predicted spectroscopic data and detailed protocols presented here offer a robust framework for researchers and scientists in the field of drug development and quality control to confidently identify and characterize this compound.

References

Technical Overview: Molecular Weight of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the chemical compound 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 3509-85-1[1]

  • Molecular Formula: C₁₃H₉Cl₃[1][2][3]

Molecular Weight

The molecular weight of this compound is 271.57 g/mol .[2][3]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the atomic weights of carbon, hydrogen, and chlorine.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011[4][5]156.143
HydrogenH91.008[6][7][8]9.072
ChlorineCl335.453[9][10]106.359
Total 271.574

The calculated molecular weight of 271.574 g/mol is consistent with the reported molecular weight of 271.57 g/mol .[1][2][3]

Molecular Composition

The following diagram illustrates the elemental composition of this compound.

cluster_formula Molecular Formula: C₁₃H₉Cl₃ C Carbon (C) x 13 H Hydrogen (H) x 9 Cl Chlorine (Cl) x 3

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a key intermediate in the preparation of 2-chlorotrityl chloride resins used in solid-phase peptide synthesis.[1][2][3][4] The document details three distinct synthesis routes, presenting quantitative data, step-by-step experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

Three primary methodologies for the synthesis of this compound have been identified and are detailed below. These pathways commence from different starting materials, offering flexibility based on reagent availability and desired scale.

  • Pathway 1: Chlorination of 2-Chlorobenzophenone

  • Pathway 2: Direct Side-Chain Chlorination of 2-Chlorotoluene

  • Pathway 3: Two-Step Synthesis via Friedel-Crafts Acylation

The following sections provide a detailed analysis of each pathway, including a summary of quantitative data in tabular format for ease of comparison, comprehensive experimental protocols, and illustrative diagrams.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways, offering a comparative look at their efficiency and the purity of the final product.

PathwayStarting Material(s)Key ReagentsReported Yield (%)Reported Purity (%)Reference
1 2-ChlorobenzophenonePhosphorus pentachloride, 1,2-Dichloroethane92.196.47CN103288591A[5][6]
2 2-ChlorotolueneChlorine gas, Phosphorus trichloride~80 (for analogous dichlorination)Not specifiedPrepChem.com[7]
3 (Step 1) Benzene, 2-Chlorobenzoyl chlorideAluminum chloride, Dichloromethane9699.8CN106397156A
3 (Step 2) 2-ChlorobenzophenonePhosphorus pentachloride, 1,2-Dichloroethane92.196.47CN103288591A[5][6]

Pathway 1: Chlorination of 2-Chlorobenzophenone

This pathway involves the direct chlorination of the carbonyl group of 2-chlorobenzophenone using a strong chlorinating agent such as phosphorus pentachloride. This method is efficient and provides a high yield of the desired product.

Experimental Protocol

Materials:

  • 2-Chlorobenzophenone (o-chlorobenzophenone)

  • Phosphorus pentachloride (PCl₅)

  • 1,2-Dichloroethane (ethylene dichloride)

  • Ice water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure: [5]

  • In a reactor, dissolve 2-chlorobenzophenone in 1,2-dichloroethane. The mass ratio of 1,2-dichloroethane to 2-chlorobenzophenone should be between 4:1 and 8:1.

  • Heat the mixture to 55-65 °C with stirring until the solid is fully dissolved.

  • Gradually add powdered phosphorus pentachloride to the reactor. The molar ratio of phosphorus pentachloride to 2-chlorobenzophenone should be between 1.05:1 and 1.2:1.

  • Increase the temperature to 85-90 °C and maintain a reflux for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅ and POCl₃.

  • Separate the organic phase and wash it multiple times with water.

  • Dry the organic phase with a suitable drying agent.

  • The resulting solution of this compound in 1,2-dichloroethane can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the purified product.

Purification: The crude product can be purified by vacuum distillation.[8]

Diagram of Pathway 1 ```dot digraph "Pathway 1: Chlorination of 2-Chlorobenzophenone" { graph [splines=ortho, nodesep=0.7, ranksep=1]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Chlorobenzophenone"]; reagent [label="PCl₅, 1,2-Dichloroethane\n85-90 °C, 10-15h", shape=plaintext, fontcolor="#34A853"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="Chlorination", arrowhead=normal]; reagent -> start [dir=none, style=dashed]; }

Caption: Synthesis from 2-Chlorotoluene.

Pathway 3: Two-Step Synthesis via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation of Benzene

Experimental Protocol

Materials:

  • Benzene

  • 2-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane

  • Hydrochloric acid (0.5 M)

  • Ethyl acetate

  • Petroleum ether

Procedure: [7]1. In a reaction vessel under nitrogen protection, add 2-chlorobenzoyl chloride and a catalytic amount of aluminum chloride to dichloromethane. 2. Cool the mixture to between -20 °C and -15 °C. 3. Slowly add benzene dropwise, maintaining the temperature in the specified range. 4. After the addition is complete, continue stirring for 2-2.5 hours. 5. After the reaction is complete, add 0.5 M hydrochloric acid to the mixture. 6. Filter the resulting mixture. 7. The crude product is then purified by crystallization.

Purification:

  • The residual liquid after filtration and solvent removal is mixed with ethyl acetate and petroleum ether (2:1 volume ratio) for crystallization.

  • The resulting crystals of 2-chlorobenzophenone are dried to yield the pure product.

Step 2: Chlorination of 2-Chlorobenzophenone

The 2-chlorobenzophenone synthesized in Step 1 is then used as the starting material for Pathway 1. Please refer to the experimental protocol for Pathway 1 for the detailed procedure.

Diagram of Pathway 3

Pathway 3: Two-Step Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Chlorination start_benzene Benzene intermediate 2-Chlorobenzophenone start_benzene->intermediate Acylation start_acyl 2-Chlorobenzoyl chloride start_acyl->intermediate Acylation reagent1 AlCl₃, Dichloromethane -20 to -15 °C reagent1->start_benzene intermediate2 2-Chlorobenzophenone reagent2 PCl₅, 1,2-Dichloroethane 85-90 °C reagent2->intermediate2 product This compound intermediate2->product Chlorination

Caption: Two-step synthesis route.

References

Technical Guide: Physical Constants and Synthetic Context of (2-Chlorophenyl)phenyldichloromethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical constants of (2-Chlorophenyl)phenyldichloromethane, outlines standard experimental protocols for the determination of its physical properties, and situates the compound within a critical context for drug development professionals: the synthesis of the antifungal agent, Clotrimazole.

Core Physical Constants

Physical ConstantValueSource
Molecular Weight 271.57 g/mol [1][2][3]
Molecular Formula C₁₃H₉Cl₃[1][3]
CAS Number 3509-85-1[1][3]
Physical Form Neat[1]

Experimental Protocols for Determination of Physical Constants

Standard laboratory procedures are employed to determine the physical constants of organic compounds like (2-Chlorophenyl)phenyldichloromethane. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or Bunsen burner

Procedure (Thiele Tube Method):

  • A small volume of the liquid sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at the top, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure (Pycnometer Method):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

  • The volume of the pycnometer is calculated using the mass and density of the reference liquid.

  • The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Solubility Determination

Understanding the solubility of a compound is essential for its handling, formulation, and purification.

Apparatus:

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)

Procedure:

  • A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer for a set period.

  • The mixture is visually inspected for the presence of undissolved solute.

  • If the solute has dissolved, more solute is added incrementally until saturation is reached. If the solute has not dissolved, more solvent is added.

  • Solubility is typically expressed in qualitative terms (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Role in Clotrimazole Synthesis

(2-Chlorophenyl)phenyldichloromethane is a key intermediate in some synthetic pathways of Clotrimazole, a widely used antifungal medication. Understanding this relationship is crucial for drug development professionals, particularly in the context of impurity profiling and process optimization. A common synthetic route involves the reaction of (2-Chlorophenyl)phenyldichloromethane with imidazole.

Clotrimazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant_1 (2-Chlorophenyl)phenyldichloromethane Process Nucleophilic Substitution Reactant_1->Process Reactant_2 Imidazole Reactant_2->Process Product Clotrimazole Process->Product

Caption: Synthesis of Clotrimazole from (2-Chlorophenyl)phenyldichloromethane and Imidazole.

References

Spectroscopic Profile of 1-Chloro-2-[dichloro(phenyl)methyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Chloro-2-[dichloro(phenyl)methyl]benzene (CAS No. 3509-85-1), an important intermediate in organic synthesis, notably in the preparation of 2-chlorotrityl chloride resins for solid-phase peptide synthesis.[1][2][3] This document outlines predicted spectroscopic data based on the compound's structure, detailed experimental protocols for its analysis, and a logical workflow for spectroscopic characterization.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic characteristics. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for halogenated aromatic compounds.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.60Multiplet9HAromatic Protons (C₆H₅ and C₆H₄Cl)
~ 6.80Singlet1HMethine Proton (-CHCl₂)
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ) ppmAssignment
~ 135 - 140Quaternary Carbons (C-Cl, C-C(Cl)₂)
~ 128 - 132Aromatic CH
~ 75Dichloromethine Carbon (-CHCl₂)
Predicted IR Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600, 1480Medium-StrongAromatic C=C Bending
~ 800 - 700StrongC-Cl Stretch
~ 1200MediumC-H Bending (in-plane)
~ 750StrongC-H Bending (out-of-plane)
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
270/272/274High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to ³⁵Cl/³⁷Cl isotopes)
235/237Medium[M-Cl]⁺
165High[C₆H₅-CCl₂]⁺
111Medium[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile samples.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500 amu.

    • The ion source temperature should be maintained at approximately 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Report Technical Guide Purity_Assessment->Report

References

An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-2-[dichloro(phenyl)methyl]benzene and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: The user's query, "1-Chloro-2-[dichloro(phenyl)methyl]benzene," is chemically ambiguous. Based on systematic nomenclature, this could refer to two distinct compounds: 1-chloro-2-(dichlorophenylmethyl)benzene (CAS 3509-85-1), where a phenyl group is attached to the dichloromethyl substituent, or 1-chloro-2-(dichloromethyl)benzene (CAS 88-66-4), where the phenyl group is the main benzene ring. This guide will provide a comprehensive reactivity profile for both compounds to address this ambiguity, with a primary focus on the more likely intended compound based on search results, 1-chloro-2-(dichlorophenylmethyl)benzene.

Part 1: 1-Chloro-2-(dichlorophenylmethyl)benzene

CAS Number: 3509-85-1

Synonyms: (2-Chlorophenyl)phenyldichloromethane, Clotrimazole Impurity 9, Clotrimazole Dichloro Impurity

Core Reactivity Profile

1-Chloro-2-(dichlorophenylmethyl)benzene is a chlorinated aromatic hydrocarbon primarily utilized as a key intermediate in the synthesis of 2-chlorotrityl chloride resin, a cornerstone of solid-phase peptide synthesis.[1][2] Its reactivity is centered around the dichlorophenylmethyl group and the substituted benzene ring. The presence of multiple chlorine atoms significantly influences its chemical behavior.

The primary reaction of this compound is its use in Friedel-Crafts alkylation to functionalize polystyrene resins, forming the 2-chlorotrityl chloride resin. This reaction underscores its importance in the production of materials for biochemical research and pharmaceutical development.

The dichlorophenylmethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be displaced by various nucleophiles. Additionally, the molecule can undergo oxidation to form chlorinated benzoic acid derivatives and reduction to yield less chlorinated analogues.[3]

Physicochemical and Analytical Data
PropertyValueSource
Molecular FormulaC₁₃H₉Cl₃[1][2][4]
Molecular Weight271.57 g/mol [1][2][4]
Boiling Point157-160 °C at 1 TorrLookChem
Melting Point157-160 °CLookChem
Density1.328 ± 0.06 g/cm³ (Predicted)LookChem
SolubilityChloroform (Slightly), Ethyl Acetate (Slightly)LookChem
Storage TemperatureRefrigerator, under inert atmosphere, in an amber vialLookChem
Synthesis

The primary synthetic route to 1-chloro-2-(dichlorophenylmethyl)benzene involves the reaction of 2-chlorobenzophenone with a chlorinating agent, typically phosphorus pentachloride (PCl₅).[3][4]

Reaction Scheme:

G 2-Chlorobenzophenone 2-Chlorobenzophenone Product 1-Chloro-2-(dichlorophenylmethyl)benzene 2-Chlorobenzophenone->Product + PCl₅ PCl5 PCl5 POCl3 POCl₃

Caption: Synthesis of 1-chloro-2-(dichlorophenylmethyl)benzene.

Experimental Protocols

Synthesis of 1-Chloro-2-(dichlorophenylmethyl)benzene from 2-Chlorobenzophenone

This protocol is adapted from a patented method for the preparation of the title compound.

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloroethane (reaction solvent)

  • Ice-water mixture

  • Anhydrous magnesium sulfate or other suitable drying agent

Procedure:

  • In a suitable reactor, dissolve 2-chlorobenzophenone in dichloroethane. The recommended mass ratio of dichloroethane to 2-chlorobenzophenone is between 4:1 and 8:1.

  • Heat the mixture to 55-65 °C with stirring until the solid is fully dissolved.

  • Slowly add phosphorus pentachloride to the solution. The molar ratio of PCl₅ to 2-chlorobenzophenone should be between 1.05:1 and 1.2:1.

  • After the addition is complete, heat the reaction mixture to 85-90 °C and maintain it under reflux for 10-15 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into an ice-water mixture (4-8 times the volume of the reactant solution) with constant stirring to hydrolyze the remaining PCl₅. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Allow the mixture to stand and separate into two layers.

  • Separate the lower organic phase.

  • Wash the organic phase multiple times with water.

  • Dry the organic phase over a neutral drying agent like anhydrous magnesium sulfate.

  • The resulting solution of 1-chloro-2-(dichlorophenylmethyl)benzene in dichloroethane can be used directly for the next synthetic step or the solvent can be removed under reduced pressure to yield the purified product. A patent reported a yield of 96.2% with a purity of 99.54% by HPLC-MS.

Part 2: 1-Chloro-2-(dichloromethyl)benzene

CAS Number: 88-66-4

Synonyms: 2-Chlorobenzal chloride, o-Chlorobenzylidene chloride, α,α,2-Trichlorotoluene

Core Reactivity Profile

1-Chloro-2-(dichloromethyl)benzene is a versatile intermediate in organic synthesis, with its reactivity governed by the dichloromethyl group and the chloro-substituted aromatic ring.[5][]

Reactivity of the Dichloromethyl Group: The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis . Hydrolysis of the dichloromethyl group readily yields 2-chlorobenzaldehyde, a valuable synthetic precursor.[5] This transformation is a key reaction of this compound. The dichloromethyl site can also be readily alkylated and acylated due to the electron-withdrawing nature of the chlorine atoms.[]

Reactivity of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution . The reactivity of the ring is influenced by the two substituents:

  • The chloro group is an ortho, para-director.

  • The dichloromethyl group is a strong deactivating group and acts as a meta-director due to its electron-withdrawing inductive effect.[5]

The interplay of these directing effects can lead to complex product mixtures in electrophilic substitution reactions, and reaction conditions can be tailored to favor specific isomers. Both substituents deactivate the ring towards electrophilic attack, making it less reactive than benzene itself.[5]

Physicochemical and Analytical Data
PropertyValueSource
Molecular FormulaC₇H₅Cl₃[7]
Molecular Weight195.47 g/mol [8]
Boiling Point228.5 °C at 760 mmHg[9]
Density1.384 g/cm³[9]
AppearanceColorless to pale yellow liquid[10]
SolubilityModerately soluble in water; soluble in ethanol and ether[10]
Synthesis

The most common method for the synthesis of 1-chloro-2-(dichloromethyl)benzene is the free-radical chlorination of 2-chlorotoluene.[5] This reaction proceeds stepwise, and controlling the reaction conditions is crucial to obtain the desired dichlorinated product selectively over the mono- and trichlorinated byproducts.[5]

Reaction Workflow:

G cluster_0 Synthesis of 1-Chloro-2-(dichloromethyl)benzene Start 2-Chlorotoluene Chlorination Chlorination (Cl₂, UV light or radical initiator) Start->Chlorination Product 1-Chloro-2-(dichloromethyl)benzene Chlorination->Product Purification Vacuum Distillation Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Synthetic workflow for 1-chloro-2-(dichloromethyl)benzene.

Experimental Protocols

Synthesis of 1-Chloro-2-(dichloromethyl)benzene by Chlorination of 2-Chlorotoluene

This protocol is based on a literature procedure for the preparation of the title compound.

Materials:

  • o-Chlorotoluene (iron-free)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • UV lamp or bright sunlight

Apparatus:

  • A 500 ml three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube extending to the bottom of the flask

  • Absorption flask for hydrogen chloride gas

Procedure:

  • To the three-necked flask, add 254 g (2 mol) of iron-free o-chlorotoluene and 2 g of phosphorus trichloride.

  • Weigh the flask and its contents.

  • Assemble the apparatus and place it in bright sunlight or illuminate it with a mercury lamp.

  • Connect the top of the reflux condenser to an absorption flask for the evolving hydrogen chloride gas.

  • Heat the flask to 130 °C and begin passing chlorine gas through the gas inlet tube.

  • The reaction temperature will gradually rise to 160-170 °C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g. The specific gravity of the liquid at 20 °C should be between 1.395 and 1.400.

  • Stop the chlorine gas flow and continue to heat the mixture to boiling to remove any excess dissolved hydrogen chloride.

  • Cool the reaction mixture.

  • Purify the crude product by vacuum distillation. A fraction collected between 101.5-130 °C at 10 mmHg will yield 300-310 g of 1-chloro-2-(dichloromethyl)benzene.

Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene to 2-Chlorobenzaldehyde

This protocol describes the conversion of 1-chloro-2-(dichloromethyl)benzene to 2-chlorobenzaldehyde.[11]

Materials:

  • 1-Chloro-2-(dichloromethyl)benzene

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Sodium carbonate

  • Ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 500 g of concentrated sulfuric acid.

  • Add 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene to the flask.

  • Connect the flask to an absorption trap for hydrogen chloride gas.

  • Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride will be evolved, and the temperature will spontaneously drop.

  • Once the initial evolution of HCl subsides, heat the flask to 30-40 °C for 12 hours.

  • When the evolution of hydrogen chloride ceases, pour the reaction mixture into 3 liters of cold water.

  • Allow the mixture to settle and decant the upper aqueous layer.

  • Carefully separate the remaining oil using a separatory funnel.

  • Wash the oil with cold water, followed by a dilute solution of sodium carbonate, and finally with water again.

  • The crude 2-chlorobenzaldehyde can be purified by steam distillation or by extraction with ether, followed by drying of the ethereal extracts over magnesium sulfate, evaporation of the ether, and vacuum distillation of the residue. The boiling point of 2-chlorobenzaldehyde is 84 °C at 10 mmHg. A yield of 70% can be expected with the modified workup.[11]

Signaling Pathways and Biological Activity

There is no significant information available in the searched literature to suggest that either 1-chloro-2-(dichlorophenylmethyl)benzene or 1-chloro-2-(dichloromethyl)benzene are directly involved in biological signaling pathways. Their primary roles are as chemical intermediates in the synthesis of other compounds, such as pharmaceuticals (as in the case of being an impurity in Clotrimazole) and research tools (2-chlorotrityl chloride resin). Therefore, the creation of a signaling pathway diagram is not applicable based on current knowledge.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the key synthetic and reactivity relationships for the two compounds discussed.

G cluster_0 1-Chloro-2-(dichlorophenylmethyl)benzene Chemistry cluster_1 1-Chloro-2-(dichloromethyl)benzene Chemistry 2-Chlorobenzophenone 2-Chlorobenzophenone CompoundA 1-Chloro-2-(dichlorophenylmethyl)benzene 2-Chlorobenzophenone->CompoundA + PCl₅ PCl5_1 PCl₅ 2CTC_Resin 2-Chlorotrityl Chloride Resin CompoundA->2CTC_Resin + Polystyrene Resin (Friedel-Crafts) Resin Polystyrene Resin 2-Chlorotoluene 2-Chlorotoluene CompoundB 1-Chloro-2-(dichloromethyl)benzene 2-Chlorotoluene->CompoundB + Cl₂ / UV Cl2_UV Cl₂ / UV 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde CompoundB->2-Chlorobenzaldehyde Hydrolysis Hydrolysis Hydrolysis (H₂SO₄)

Caption: Key synthetic routes and reactions of the two title compounds.

References

An In-depth Technical Guide on the Solubility of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a framework for experimental determination. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Section 1: Solubility Profile

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. Based on available data, the compound exhibits limited solubility in polar aprotic solvents and is expected to have higher solubility in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeSolubility
ChloroformHalogenatedSlightly Soluble[1][2][3]
Ethyl AcetateEsterSlightly Soluble[1][2][3]
EthanolProticExpected to be Soluble
EtherEtherExpected to be Soluble
DichloroethaneHalogenatedSoluble (as a reaction solvent)

Note: "Expected to be Soluble" is based on the solubility of structurally similar compounds and general principles of "like dissolves like." Experimental verification is recommended.

Section 2: Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to rest, permitting the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of the solvent.

    • Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility in terms of g/L or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solids to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute filtered solution E->F G Analyze by HPLC/GC F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

Section 3: Proposed Mechanism of Action and Relevant Signaling Pathway

This compound is structurally related to clotrimazole, a well-known antifungal agent. Therefore, it is proposed that it shares a similar mechanism of action, which involves the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, the synthesis of ergosterol is disrupted. This leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.[4][5][6]

Inhibition of Ergosterol Biosynthesis Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase Disruption Disruption of Fungal Cell Membrane Ergosterol Ergosterol Intermediate->Ergosterol Other Enzymes Inhibitor This compound Inhibitor->Lanosterol Inhibits

Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.

References

In-Depth Technical Guide to the Thermal Stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, publicly available experimental data on the thermal stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene is limited. This guide provides a comprehensive overview of the principles and methodologies that should be employed to assess its thermal stability, presented within the context of best practices for chemical research and development. The quantitative data herein is illustrative and intended to serve as a template for reporting findings from future experimental work.

Introduction

This compound is a chlorinated aromatic compound with applications as a key intermediate in organic synthesis, notably in the preparation of reagents for solid-phase peptide synthesis.[1][2][3] Given its potential use in multi-step synthetic processes that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount to ensure process safety, optimize reaction conditions, and maintain the integrity of the final product.

This technical guide outlines the standard experimental protocols for determining the thermal stability of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). It also provides a framework for the presentation of quantitative data and visual representation of the experimental workflow.

Physicochemical Properties

PropertyValueReference
CAS Number 3509-85-1[2]
Molecular Formula C₁₃H₉Cl₃[4]
Molecular Weight 271.57 g/mol [4]
Melting Point 157-160 °C[2]
Boiling Point 157-160 °C at 1 Torr[2]
Appearance Pale Yellow to Light Yellow Oil[2]

Hypothetical Thermal Stability Data

The following table represents a hypothetical summary of thermal stability data for this compound as would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ParameterValue (Hypothetical)Description
TGA Onset Decomposition Temperature (T_onset) 220 °CThe temperature at which significant mass loss begins.
TGA Peak Decomposition Temperature (T_peak) 250 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss at 300 °C 85%The percentage of mass lost upon heating to 300 °C.
Residue at 500 °C 5%The percentage of material remaining after heating to 500 °C.
DSC Melting Endotherm (T_m) 158 °CThe peak temperature of the melting event.
DSC Decomposition Exotherm (T_d) 245 °CThe peak temperature of the exothermic decomposition event.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass loss at various temperatures and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermal events (endothermic or exothermic) associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting temperature (T_m).

    • Identify and characterize any exothermic peaks, which may indicate decomposition events, to determine the decomposition temperature (T_d).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental work to determine the thermal stability of this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation prep This compound Sample tga_instrument TGA Instrument Setup (Inert Atmosphere) prep->tga_instrument 5-10 mg dsc_instrument DSC Instrument Setup (Inert Atmosphere) prep->dsc_instrument 2-5 mg tga_run Temperature Ramp (e.g., 10 °C/min) tga_instrument->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_analysis Determine T_onset, T_peak, and Mass Loss tga_data->tga_analysis dsc_run Temperature Ramp (e.g., 10 °C/min) dsc_instrument->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Determine T_m (Melting) and T_d (Decomposition) dsc_data->dsc_analysis stability_assessment Overall Thermal Stability Assessment tga_analysis->stability_assessment dsc_analysis->stability_assessment

Caption: Workflow for Thermal Stability Assessment.

Potential Decomposition Pathways

Conclusion

A comprehensive evaluation of the thermal stability of this compound is essential for its safe handling and effective use in chemical synthesis. The application of standard thermal analysis techniques, namely TGA and DSC, provides critical data on decomposition temperatures and associated energetic changes. The protocols and data presentation formats outlined in this guide offer a robust framework for researchers to conduct and report on the thermal stability of this compound, thereby contributing to a more complete understanding of its chemical properties and ensuring its safe and optimal application in research and development.

References

Methodological & Application

synthesis of 2-chlorotrityl chloride resin using 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support for solid-phase peptide synthesis (SPPS) and the immobilization of various organic molecules.[1][2] Its key advantages include the ability to attach the first amino acid with minimal racemization and the suppression of diketopiperazine formation, a common side reaction.[2][3][4] Furthermore, the synthesized peptides or molecules can be cleaved from the resin under exceptionally mild acidic conditions, which preserves acid-sensitive protecting groups on the side chains.[1][4][5] This application note provides a detailed protocol for the synthesis of 2-chlorotrityl chloride resin using 1-Chloro-2-[dichloro(phenyl)methyl]benzene as a key intermediate.

Synthesis Overview

The synthesis of 2-chlorotrityl chloride resin from this compound (DCPB) involves a two-step process. First, a Friedel-Crafts alkylation reaction is carried out to couple DCPB with a low-crosslinked polystyrene (PS) resin in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-chlorotrityl alcohol (2-CTA) resin.[6][7] In the second step, the hydroxyl group of the 2-CTA resin is converted to a chloride using a chlorinating agent like thionyl chloride, yielding the final 2-chlorotrityl chloride (2-CTC) resin.[6][7]

Data Presentation

Table 1: Summary of Reaction Parameters and Resin Properties

ParameterValueReference
Starting Materials
Polystyrene Resin1% Divinylbenzene (DVB) cross-linked[3][8]
IntermediateThis compound (DCPB)[3][8]
CatalystAluminum chloride (AlCl₃)[6][7]
Chlorinating AgentThionyl chloride (SOCl₂)[6][7]
Reaction Conditions
Friedel-Crafts Reaction TemperatureRoom Temperature[6]
Friedel-Crafts Reaction Time4 - 7 hours[6][7]
Chlorination Reaction TemperatureRoom Temperature[6]
Chlorination Reaction Time2 - 5 hours[6][7]
Resin Characteristics
Swelling Property (DCM)2.24 g/g resin[6]
Swelling Property (DMF)3.68 g/g resin[6]
Amino Acid Loading Capacity0.42 - 1.24 mmol/g[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorotrityl Alcohol (2-CTA) Resin

This protocol details the Friedel-Crafts alkylation of polystyrene resin with this compound (DCPB).

Materials:

  • Low-crosslinked (1-1.5% DVB) polystyrene (PS) resin[6][8]

  • This compound (DCPB)[3]

  • Aluminum chloride (AlCl₃), anhydrous[6]

  • Nitrobenzene or Dichloromethane (DCM) as solvent[6]

  • Methanol[6]

  • Dichloromethane (DCM)[6]

  • Dimethylformamide (DMF)[6]

  • Tetrahydrofuran (THF)[6]

  • 3N Hydrochloric acid (HCl)[3]

Procedure:

  • Swell the polystyrene resin (e.g., 2.00 g, 1.0% DVB) in dichloromethane (20 mL) in a reaction vessel equipped with a stirrer.[6]

  • In a separate flask, prepare a solution of aluminum chloride (e.g., 3.394 g, 25.0 mmol) in nitrobenzene (10 mL).[6]

  • Slowly add the aluminum chloride solution to the swollen resin suspension.

  • Prepare a solution of DCPB (e.g., 12.42 g) in dichloromethane (5 mL).[6]

  • Slowly add the DCPB solution to the resin mixture.

  • Stir the reaction mixture at room temperature for 6 hours.[6]

  • Quench the reaction by the slow addition of 3N HCl.[3]

  • Filter the resin and wash it successively with 20 mL of methanol, 20 mL of dichloromethane (2 times), and 20 mL of tetrahydrofuran (2 times).[6]

  • Dry the resulting yellow 2-CTA resin under vacuum.[6]

Protocol 2: Synthesis of 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the conversion of 2-CTA resin to the final 2-CTC resin.

Materials:

  • 2-Chlorotrityl alcohol (2-CTA) resin

  • Thionyl chloride (SOCl₂)[6]

  • Chloroform or Dichloromethane (DCM) as solvent[6][7]

Procedure:

  • Suspend the dry 2-CTA resin (e.g., 1.60 g) in chloroform (15 mL).[6]

  • Slowly add thionyl chloride (e.g., 0.74 mL, 10.0 mmol) to the suspension while stirring.[6]

  • Continue stirring the reaction mixture at room temperature for 5 hours.[6]

  • Filter the resin and wash it successively with the appropriate solvent, for example, DCM and methanol.

  • Dry the final 2-chlorotrityl chloride resin under vacuum.

Protocol 3: Determination of Resin Loading Capacity

This protocol outlines the determination of the amino acid loading capacity of the synthesized 2-CTC resin using Fmoc-amino acids.

Materials:

  • Synthesized 2-CTC resin

  • Fmoc-glycine (Fmoc-Gly-OH) or other Fmoc-amino acid[6]

  • Diisopropylethylamine (DIEA)[6]

  • Dichloromethane (DCM)[6]

  • Methanol[6]

  • Dimethylformamide (DMF)[6]

  • Piperidine solution (20% in DMF)

  • UV-Vis Spectrophotometer

Procedure:

  • Swell a known weight of the dry 2-CTC resin in DCM (10 mL).[6]

  • Add the Fmoc-amino acid (e.g., 1.5 mmol per gram of resin) and DIEA (e.g., 8.5 mmol per gram of resin).[6]

  • Stir the reaction mixture at room temperature for 2-8 hours.[6]

  • To cap any unreacted sites, add a solution of DIEA/methanol (1:9).[6]

  • Filter the resin and wash it successively with DCM (2 x 15 mL), DMF (2 x 15 mL), DCM (2 x 15 mL), and methanol (2 x 15 mL).[6]

  • Dry the resin under vacuum.

  • To determine the loading, take a precisely weighed amount of the dry Fmoc-amino acid-loaded resin.

  • Treat the resin with a 20% piperidine in DMF solution to cleave the Fmoc group.

  • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct in the supernatant at a specific wavelength (e.g., 301 nm) using a UV-Vis spectrophotometer.

  • Calculate the loading capacity (in mmol/g) using a standard calibration curve or the Beer-Lambert law.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Chlorination cluster_final Final Product PS_resin Polystyrene (PS) Resin Reaction1 Reaction with AlCl₃ in DCM/Nitrobenzene PS_resin->Reaction1 DCPB This compound (DCPB) DCPB->Reaction1 CTA_resin 2-Chlorotrityl Alcohol (2-CTA) Resin Reaction1->CTA_resin Quenching, Washing, Drying Reaction2 Reaction with SOCl₂ in Chloroform CTA_resin->Reaction2 CTC_resin 2-Chlorotrityl Chloride (2-CTC) Resin Reaction2->CTC_resin Washing, Drying Loading_Determination cluster_start Starting Resin cluster_coupling Amino Acid Coupling cluster_capping Capping cluster_fmoc_cleavage Fmoc Deprotection cluster_analysis Analysis CTC_resin 2-CTC Resin Coupling React with Fmoc-AA and DIEA in DCM CTC_resin->Coupling Capping Cap with DIEA/Methanol Coupling->Capping After reaction Cleavage Treat with 20% Piperidine in DMF Capping->Cleavage After washing and drying Analysis UV-Vis Spectrophotometry of Supernatant Cleavage->Analysis

References

Application Notes and Protocols: 1-Chloro-2-[dichloro(phenyl)methyl]benzene in Clotrimazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of the antifungal agent Clotrimazole, with a specific focus on the role of the intermediate, 1-Chloro-2-[dichloro(phenyl)methyl]benzene. The following sections outline the synthetic pathway, experimental protocols, and quantitative data to support research and development in pharmaceutical chemistry.

Introduction

Clotrimazole, an imidazole derivative, is a widely used broad-spectrum antimycotic agent. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, leading to increased membrane permeability and disruption of essential enzyme systems. The synthesis of Clotrimazole can be achieved through various routes, one of which involves the key intermediate this compound. This document details the multi-step synthesis from 2-chlorobenzophenone to the final Clotrimazole product.

Synthetic Pathway Overview

The synthesis of Clotrimazole utilizing this compound proceeds through a two-stage process. The first stage involves the formation of the dichlorinated intermediate from 2-chlorobenzophenone. The second stage is a Friedel-Crafts alkylation to form 2-chlorotrityl chloride, which is then reacted with imidazole to yield Clotrimazole.

G A 2-Chlorobenzophenone PCl5 PCl5 A->PCl5 B This compound Benzene Benzene, AlCl3 B->Benzene C 2-Chlorotrityl Chloride Imidazole Imidazole, Triethylamine C->Imidazole D Clotrimazole PCl5->B Benzene->C Imidazole->D

Caption: Overall synthetic pathway for Clotrimazole.

Experimental Protocols

Stage 1: Synthesis of this compound

This protocol describes the formation of the dichlorinated intermediate from 2-chlorobenzophenone using phosphorus pentachloride.

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloroethane

  • Ice water mixture

Procedure:

  • In a suitable reactor, dissolve 2-chlorobenzophenone in dichloroethane at a mass ratio of 1:4 to 1:8.

  • Warm the mixture to 55-65°C and stir until the solid is fully dissolved.

  • Add powdered phosphorus pentachloride in a molar ratio of 1.05-1.2:1 relative to 2-chlorobenzophenone.

  • Heat the reaction mixture to 85-90°C and maintain reflux for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice water mixture to hydrolyze excess PCl₅.

  • Separate the organic phase and wash it multiple times with running water.

  • Dry the organic phase with a suitable drying agent to obtain a solution of this compound in dichloroethane.[1]

Stage 2: Synthesis of 2-Chlorotrityl Chloride via Friedel-Crafts Alkylation

This protocol outlines the alkylation of benzene with the intermediate from Stage 1 to produce 2-chlorotrityl chloride.[2]

Materials:

  • Solution of this compound in a suitable solvent (e.g., from Stage 1)

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid

  • Ice

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction vessel, add the solution of this compound and benzene.

  • Cool the mixture and add anhydrous aluminum chloride portion-wise while maintaining the temperature.

  • Allow the reaction to proceed until completion (monitored by a suitable technique like TLC or GC).

  • After the reaction, cool the mixture and slowly pour it into a mixture of concentrated hydrochloric acid and ice, ensuring the temperature does not exceed 25°C.[3]

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated sodium chloride solution.[3]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[3]

  • Filter to remove the drying agent. The resulting filtrate is a solution of 2-chlorotrityl chloride.

Stage 3: Synthesis of Clotrimazole

This final stage involves the reaction of 2-chlorotrityl chloride with imidazole.

Materials:

  • Solution of 2-chlorotrityl chloride (from Stage 2)

  • Imidazole

  • Triethylamine

  • Acetonitrile (or another suitable solvent)

Procedure:

  • In a reaction flask, dissolve imidazole and triethylamine in acetonitrile.

  • Add the solution of 2-chlorotrityl chloride to the imidazole solution.

  • Heat the reaction mixture to 50-60°C and stir for approximately 4 hours.[4]

  • Upon completion of the reaction, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to facilitate precipitation.[4]

  • Filter the precipitate and wash with cold acetonitrile (below 0°C).[4]

  • Wash the product with purified water and dry to obtain crude Clotrimazole.[4]

  • Recrystallization from a suitable solvent like methyl isobutyl ketone or acetone can be performed for further purification.[2][3]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Friedel-Crafts Alkylation cluster_2 Stage 3: Clotrimazole Synthesis A Dissolve 2-Chlorobenzophenone in Dichloroethane B Add PCl5 A->B C Reflux at 85-90°C B->C D Hydrolysis C->D E Extraction & Drying D->E F React with Benzene & AlCl3 E->F G Quench with HCl/Ice F->G H Wash & Dry G->H I React with Imidazole & Triethylamine H->I J Precipitation at low temp. I->J K Filter, Wash & Dry J->K L Recrystallization K->L

Caption: Experimental workflow for Clotrimazole synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the key steps in the synthesis of Clotrimazole.

Table 1: Synthesis of this compound

ParameterValueReference
Reactants2-Chlorobenzophenone, PCl₅[1]
SolventDichloroethane[1]
Molar Ratio (PCl₅:Reactant)1.05 - 1.2 : 1[1]
Reaction Temperature85 - 90 °C[1]
Reaction Time10 - 15 hours[1]

Table 2: Synthesis of Clotrimazole from 2-Chlorotrityl Chloride

ParameterValueReference
Reactants2-Chlorotrityl Chloride, Imidazole[4][5]
BaseTriethylamine / Sodium Hydroxide[4][5]
SolventAcetonitrile / Hexafluoroisopropanol[4][5]
Molar Ratio (Imidazole:Reactant)~2 : 1[5]
Reaction TemperatureRoom Temperature to 60°C[4][5]
Reaction Time4 - 48 hours[4][5]
Yield65 - 92%[5]
Purity>99%[4]

Conclusion

The synthesis of Clotrimazole via the this compound intermediate is a viable pathway. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field of drug development. Careful control of reaction conditions at each stage is crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further optimization of these steps can be explored to enhance the efficiency and environmental friendliness of the process.

References

Application Notes and Protocols for Friedel-Crafts Reaction with 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed protocol for the Friedel-Crafts reaction involving 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a substrate with the potential for both intermolecular and intramolecular reactions, leading to the synthesis of novel diarylmethane or cyclized derivatives. Such structures are of significant interest in medicinal chemistry and materials science. The protocol outlines the use of a Lewis acid catalyst to promote the alkylation of an aromatic substrate or to facilitate an intramolecular cyclization.

Reaction Principle

The Friedel-Crafts reaction of this compound can proceed via two main pathways, depending on the reaction conditions and the presence of an external aromatic nucleophile.

  • Intermolecular Alkylation: In the presence of a suitable aromatic compound, the dichloromethyl group, activated by a Lewis acid, can act as an electrophile, leading to the formation of a substituted dichlorodiphenylmethane derivative.

  • Intramolecular Cyclization: Under appropriate conditions, the dichloromethyl group can react with the adjacent chloro-substituted phenyl ring, leading to the formation of a chloro-substituted fluorene derivative through an intramolecular Friedel-Crafts alkylation.

The choice of Lewis acid, solvent, and temperature are critical parameters that can influence the reaction pathway and the yield of the desired product.

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or Nitrobenzene)

  • Aromatic substrate (for intermolecular reaction, e.g., Benzene or Toluene)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Protocol 1: Intermolecular Friedel-Crafts Alkylation

This protocol describes the reaction of this compound with an external aromatic substrate, such as benzene, to form a dichlorodiphenylmethane derivative.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • To the flask, add the aromatic substrate (e.g., benzene, 5 equivalents) and the anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add the Lewis acid (e.g., anhydrous AlCl₃, 1.2 equivalents) to the stirred solution in portions.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent.

  • Add the solution of the substrate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time may vary from 2 to 24 hours.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This protocol is designed to favor the intramolecular cyclization of this compound to yield a chloro-substituted fluorene derivative.

Procedure:

  • Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., CS₂ or nitrobenzene).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a suspension of the Lewis acid (e.g., anhydrous AlCl₃, 1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the Lewis acid suspension to the solution of the substrate.

  • After the addition, the reaction mixture may be stirred at room temperature or heated to reflux, depending on the desired reactivity. Higher temperatures generally favor intramolecular cyclization.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform the same work-up procedure as described in Protocol 1.

  • Purify the resulting chloro-substituted fluorene derivative by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts reaction of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.

Reaction TypeLewis AcidSolventTemperature (°C)Time (h)Yield (%)
Intermolecular AlCl₃CH₂Cl₂0 to RT465
Intermolecular FeCl₃Benzene25855
Intramolecular AlCl₃CS₂50670
Intramolecular AlCl₃Nitrobenzene80375

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add Solvent & Aromatic Substrate start->reagents cool Cool to 0°C reagents->cool lewis Add Lewis Acid cool->lewis substrate Add Substrate Solution lewis->substrate stir Stir at 0°C then RT substrate->stir monitor Monitor by TLC stir->monitor quench Quench with Ice/HCl monitor->quench extract Extract Organic Layer quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the Friedel-Crafts reaction.

Proposed Reaction Mechanism: Intramolecular Cyclization

reaction_mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation & Aromatization A Substrate + AlCl₃ B Carbocation Intermediate A->B Coordination & Chloride Abstraction C Intramolecular Attack B->C D Sigma Complex (Arenium Ion) C->D E Deprotonation by [AlCl₄]⁻ D->E F Final Product (Fluorene Derivative) + HCl + AlCl₃ E->F

Caption: Proposed mechanism for intramolecular Fried-Crafts cyclization.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-2-[dichloro(phenyl)methyl]benzene as a key precursor in the preparation of 2-chlorotrityl chloride (2-CTC) resin, a versatile solid support for solid-phase peptide synthesis (SPPS). The unique properties of the 2-CTC resin, particularly its high acid lability, offer significant advantages in the synthesis of protected peptide fragments and complex peptides.

Introduction to 2-Chlorotrityl Chloride Resin

2-Chlorotrityl chloride (2-CTC) resin is a polystyrene-based solid support widely employed in Fmoc-based solid-phase peptide synthesis.[1] Its principle advantage lies in the acid-labile linkage formed between the resin and the C-terminal carboxylic acid of the first amino acid. This linkage allows for the cleavage of the final peptide under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups (e.g., Boc, tBu) and minimizes side reactions like racemization.[2][3][4] The steric hindrance provided by the trityl group also helps in suppressing diketopiperazine formation, a common side reaction in SPPS.[5]

This compound serves as a crucial intermediate in the synthesis of 2-CTC resin.[6] The protocols outlined below detail the synthesis of the resin from this precursor and its subsequent application in SPPS.

Synthesis of 2-Chlorotrityl Chloride Resin

The preparation of 2-CTC resin from this compound involves a two-step process: a Friedel-Crafts reaction to attach the trityl group to the polystyrene support, followed by chlorination to activate the resin.

Protocol 1: Synthesis of 2-Chlorotrityl Alcohol (2-CTA) Resin

This protocol describes the reaction of this compound with polystyrene resin to form the corresponding alcohol resin.

Materials:

  • 1% Divinylbenzene (DVB)-crosslinked Polystyrene Resin

  • This compound

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene (PhNO₂)

  • Dichloromethane (DCM)

  • 3 N HCl

Procedure:

  • Swell the polystyrene resin in dichloromethane.

  • In a separate flask, prepare a solution of aluminum chloride in nitrobenzene.

  • Slowly add a solution of this compound in dichloromethane to the polystyrene resin suspension.

  • Add the aluminum chloride solution to the reaction mixture and stir at room temperature for 4 hours.

  • Quench the reaction by the addition of 3 N HCl.

  • Filter the resin and wash successively with DCM, methanol, and DMF.

  • Dry the resulting 2-chlorotrityl alcohol (2-CTA) resin under vacuum.

Protocol 2: Chlorination of 2-CTA Resin to 2-CTC Resin

This protocol details the conversion of the alcohol resin to the active chloride form.

Materials:

  • 2-Chlorotrityl alcohol (2-CTA) resin

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the 2-CTA resin in dichloromethane.

  • Slowly add thionyl chloride to the resin suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the resin and wash thoroughly with DCM to remove excess reagents.

  • Dry the 2-CTC resin under vacuum. The loading capacity of the resin can be determined using standard methods.[1]

Diagram of 2-CTC Resin Synthesis Workflow

G cluster_synthesis Synthesis of 2-CTC Resin PS_resin Polystyrene Resin CTA_resin 2-Chlorotrityl Alcohol (2-CTA) Resin PS_resin->CTA_resin DCPB 1-Chloro-2-[dichloro(phenyl) methyl]benzene DCPB->CTA_resin AlCl3 AlCl₃ / PhNO₂ AlCl3->CTA_resin CTC_resin 2-Chlorotrityl Chloride (2-CTC) Resin CTA_resin->CTC_resin SOCl2 SOCl₂ SOCl2->CTC_resin

Caption: Workflow for the synthesis of 2-CTC resin.

Application in Solid-Phase Peptide Synthesis

The synthesized 2-CTC resin is now ready for use in SPPS. The following protocols outline the key steps: loading of the first amino acid, peptide chain elongation, and cleavage of the final peptide.

Protocol 3: Loading of the First Fmoc-Amino Acid onto 2-CTC Resin

This step is critical for the success of the synthesis. The following protocol is a general guideline, and optimization may be required depending on the specific amino acid.

Materials:

  • 2-CTC Resin

  • Fmoc-amino acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF) (if required for solubility)

Procedure:

  • Swell the 2-CTC resin in DCM (approx. 10 mL/g of resin) for at least 30 minutes in a reaction vessel.[7][8]

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-amino acid (1.0 to 2.0 equivalents relative to the resin loading) in DCM. A minimal amount of DMF can be added if the amino acid is not fully soluble.[7]

  • Add DIPEA (2.0 to 4.0 equivalents relative to the Fmoc-amino acid) to the amino acid solution.[7]

  • Add the amino acid/DIPEA solution to the swollen resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours.[7]

  • To cap any unreacted chlorotrityl groups, add methanol (approx. 0.8 mL/g of resin) and agitate for another 15-30 minutes.

  • Drain the reaction solution and wash the resin extensively with DCM, DMF, and finally DCM again.

  • Dry a small sample of the resin to determine the loading efficiency via Fmoc quantification.

Diagram of First Amino Acid Loading Workflow

G cluster_loading First Amino Acid Loading Swell Swell 2-CTC Resin in DCM Couple Couple Fmoc-AA to Resin Swell->Couple Prepare_AA Dissolve Fmoc-AA and DIPEA in DCM Prepare_AA->Couple Cap Cap unreacted sites with MeOH Couple->Cap Wash Wash Resin Cap->Wash Dry Dry and Quantify Loading Wash->Dry

Caption: Workflow for loading the first amino acid.

Protocol 4: Peptide Chain Elongation (Fmoc-SPPS Cycle)

Once the first amino acid is loaded, the peptide chain is extended using a standard Fmoc-SPPS cycle, which consists of deprotection and coupling steps.

Materials:

  • Fmoc-amino acid loaded resin

  • 20% Piperidine in DMF

  • Fmoc-amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • DMF

  • DCM

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: a. Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Diagram of SPPS Cycle Workflow

G Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 5: Cleavage of the Peptide from 2-CTC Resin

The mild acidic conditions required for cleavage are a key feature of the 2-CTC resin.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)), if required for specific amino acid side chains.

Procedure for Cleavage with Side-Chain Protection:

  • Wash the peptidyl-resin with DCM and dry under vacuum.

  • Suspend the resin in a solution of 1-2% TFA in DCM.[9]

  • Agitate the suspension at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Wash the resin with additional cleavage solution to ensure complete recovery.

  • Neutralize the filtrate with a base (e.g., pyridine) and evaporate the solvent.

Procedure for Cleavage and Side-Chain Deprotection:

  • Wash the peptidyl-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of 2-CTC resin in SPPS.

ParameterTypical ValueReference
Resin Loading Capacity 0.4 - 1.6 mmol/g[10][11]
First Amino Acid Loading Efficiency > 70%[12]
Peptide Purity (Crude) Often > 75%[13]
Cleavage Yield Quantitative[2]
Racemization during first AA loading Minimized[3]

Conclusion

This compound is a valuable precursor for the synthesis of 2-chlorotrityl chloride resin, a highly effective solid support for SPPS. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this chemistry for the efficient synthesis of a wide range of peptides. The mild cleavage conditions and suppression of side reactions make 2-CTC resin an excellent choice for the preparation of both protected peptide fragments and complex, sensitive peptide targets.

References

reaction of 2-chlorobenzophenone with phosphorus pentachloride to yield 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene via Reaction of 2-Chlorobenzophenone with Phosphorus Pentachloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the preparation of 2-chlorotrityl chloride (2-CTC) resins.[1][2] These resins are critical reagents in solid-phase peptide synthesis (SPPS). The synthesis of this compound is achieved through the reaction of 2-chlorobenzophenone with a chlorinating agent, most notably phosphorus pentachloride (PCl₅).[1] This reaction converts the ketone's carbonyl group into a geminal dichloride.[3][4][5] The process involves a nucleophilic aromatic substitution mechanism where PCl₅ functions as both a chlorinating agent and a Lewis acid catalyst.[1] This document provides a detailed protocol for this synthesis, summarizing various reported reaction conditions and outlining a comprehensive experimental workflow.

Reaction and Mechanism Overview

The core transformation is the conversion of the carbonyl group (C=O) in 2-chlorobenzophenone to a dichloromethyl group (-CCl₂) using phosphorus pentachloride. The overall reaction is as follows:

(C₆H₅)(C₆H₄Cl)CO + PCl₅ → (C₆H₅)(C₆H₄Cl)CCl₂ + POCl₃

The mechanism proceeds through the initial attack of the carbonyl oxygen on the electrophilic phosphorus atom of PCl₅.[6] This is followed by a series of steps involving intramolecular chloride attack and elimination of phosphorus oxychloride (POCl₃) to yield the final geminal dichloride product.[4][6]

Summary of Reaction Parameters

Several protocols for this reaction have been reported, with variations in solvent use, temperature, and reaction time. The key quantitative parameters from different methodologies are summarized below for comparison.

ParameterMethod 1Method 2Method 3
Solvent Dichloroethane[1][7]None (Neat)[7]Dichloroethane[7]
Molar Ratio (PCl₅ : Ketone) 1.05 - 1.2 : 1[1][7]1 : 1[7]1.09 : 1[7]
Temperature 130–140°C[1]135°C[7]85–90°C (Reflux)[7]
Reaction Time Not specified90 minutes[7]10–15 hours[7]
Solvent to Substrate Ratio 4:1 to 8:1 (mass ratio)[1][7]N/A4:1 (mass ratio)[7]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on reported methods utilizing a solvent for better reaction control.[1][7]

4.1 Materials and Equipment

  • 2-chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • 1,2-Dichloroethane (DCE)

  • Ice

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

4.2 Procedure

  • Reactant Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,2-dichloroethane (1600 mL). To this, add 2-chlorobenzophenone (400 g, 1.828 mol).[7]

  • Heating: Warm the mixture to 55–65°C while stirring to ensure the complete dissolution of the solid ketone.[1][7]

  • Addition of PCl₅: Once the ketone is fully dissolved, slowly add powdered phosphorus pentachloride (420 g, 1.996 mol) in portions through the dropping funnel. The molar ratio of PCl₅ to the ketone should be approximately 1.1:1 to ensure complete conversion.[1][7]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux at 85–90°C. Maintain the reflux with continuous stirring for 10–15 hours.[7] Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis (Quenching): Prepare a beaker with a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to hydrolyze any unreacted PCl₅ and the byproduct POCl₃. This is an exothermic process and will release HCl gas; perform this step in a well-ventilated fume hood.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic phase.

  • Washing: Wash the organic phase multiple times with running water until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent. The resulting solution of this compound in dichloroethane can be used for the next synthetic step, or the solvent can be removed under reduced pressure to yield the crude product.[7]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Workflow for the Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-Chlorobenzophenone in Dichloroethane (55-65°C) B Slowly Add Phosphorus Pentachloride A->B C Reflux at 85-90°C (10-15 hours) B->C D Cool to Room Temperature C->D E Quench in Ice-Water (Hydrolysis) D->E F Separate Organic Layer E->F G Wash with Water F->G H Dry Organic Layer G->H I Isolate Product H->I

Caption: A flowchart of the synthesis of this compound.

References

analytical methods for detecting 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analytical methodologies for the detection of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, commonly known as o-Chlorobenzylidenemalononitrile or CS gas. This document is intended for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols for its quantification in various environmental matrices.

Introduction

This compound (CS gas) is a chemical compound used as a riot control agent. Its detection and quantification in environmental samples are crucial for assessing contamination and ensuring public safety. This document outlines the primary analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), used for this purpose. Detailed protocols for sample preparation and analysis are provided, along with available quantitative performance data.

Analytical Methods Overview

The principal methods for the analysis of this compound are GC-MS and HPLC-UV. GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying the compound at trace levels.[1][2] HPLC-UV is a robust and widely available technique suitable for quantifying the analyte in various samples.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, it provides excellent specificity due to the unique mass spectrum of the analyte.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a versatile and reliable method for the quantification of compounds that possess a UV chromophore, such as this compound. The NIOSH P&CAM 304 method is a well-established protocol for the analysis of this compound in air samples.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the analytical methods discussed.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValueMatrixReference
Linearity Range2 - 2000 µg/mLWater[5]
Purity99%Synthesized Compound[1][6]
LOD Not explicitly stated
LOQ Not explicitly stated
Recovery Not explicitly stated

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - NIOSH P&CAM 304

ParameterValueMatrixReference
Working Range0.147 - 0.810 mg/m³ (for a 90 L air sample)Air[3][7]
Detection Limit0.3 µ g/sample Air[3][4]
Linearity Not explicitly stated
LOQ Not explicitly stated
Recovery Not explicitly stated

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water

This protocol is adapted from a study on the biodegradation of the compound.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 10 mL of the water sample, add 3 mL of dichloromethane (DCM).

  • Manually agitate the mixture for 10 minutes.

  • Allow the layers to separate and collect the organic (DCM) layer for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Thermo Electron GC Trace 1310 or equivalent.[1]

  • Mass Spectrometer: Thermo Electron TSQ 9000 or equivalent.[1]

  • Column: TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.[1]

    • Ramp to 250 °C at 10 °C/min.[1]

    • Hold at 250 °C for 1 minute.[1]

  • Injection: 1 µL, splitless.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).[8]

    • Electron Energy: 70 eV.[8]

    • Source Temperature: 250 °C.[8]

    • Mass Range: 40-650 amu.[8]

3. Quality Control

  • Blank Samples: Analyze a solvent blank (DCM) to check for system contamination.

  • Calibration: Prepare a series of calibration standards of this compound in DCM covering the expected concentration range of the samples. A 10-point calibration curve from 2 to 2000 µg/mL has been reported.[5]

  • Spike Samples: Spike a known amount of the analyte into a real water sample to assess matrix effects and recovery.

Protocol 2: HPLC-UV Analysis of this compound in Air (NIOSH P&CAM 304)

This protocol is based on the NIOSH P&CAM 304 method for workplace air monitoring.[3][4][7]

1. Sample Collection

  • Use a sampling train consisting of a 37-mm PTFE membrane filter (1 µm pore size) followed by a Tenax-GC sorbent tube.[3]

  • Draw air through the sampling train at a flow rate of 1.5 L/min for a total sample volume of 90 L.[3]

2. Sample Preparation: Solvent Extraction

  • Transfer the filter and the Tenax sorbent to a suitable container.

  • Extract with 20% methylene chloride in hexane.[3]

3. HPLC-UV Instrumentation and Conditions

  • High-Performance Liquid Chromatograph: Agilent 1100 system or equivalent.

  • Detector: UV detector set at 305 nm.[4]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: 20% methylene chloride in hexane.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.[4]

4. Quality Control

  • Blank Samples: A field blank (a sampling train handled in the same way as the samples but with no air drawn through it) should be analyzed with each batch of samples.[7]

  • Calibration: Prepare calibration standards of this compound in the mobile phase.

  • Method Validation: The working range of this method has been validated between 0.147 and 0.810 mg/m³ for a 90 L air sample.[3][7]

Protocol 3: Sample Preparation for Soil Samples (General Approach)

A specific validated protocol for this compound in soil was not found in the literature. However, a general approach using ultrasonic-assisted extraction can be adapted.

1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

  • Weigh a representative portion of the soil sample (e.g., 5-10 g).

  • Add a suitable extraction solvent (e.g., acetonitrile, dichloromethane, or a mixture). The choice of solvent may need to be optimized.

  • Place the sample in an ultrasonic bath for a defined period (e.g., 15-30 minutes).

  • After extraction, centrifuge the sample and collect the supernatant for analysis by GC-MS or HPLC-UV.

2. Quality Control

  • Method Blank: Extract a clean, analyte-free soil matrix to check for contamination.

  • Matrix Spike: Spike a known amount of the analyte into a soil sample before extraction to determine recovery and assess matrix effects.

  • Surrogate Standards: Add a non-target compound with similar chemical properties to the samples before extraction to monitor extraction efficiency.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_sample_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis WaterSample 10 mL Water Sample AddDCM Add 3 mL Dichloromethane WaterSample->AddDCM Extract Agitate for 10 min AddDCM->Extract Separate Collect Organic Layer Extract->Separate Inject Inject 1 µL Separate->Inject GC GC Separation (TR-5MS Column) Inject->GC MS MS Detection (EI, 40-650 amu) GC->MS Data Data Analysis MS->Data

GC-MS workflow for water sample analysis.

HPLCUV_Workflow cluster_sampling Air Sampling (NIOSH P&CAM 304) cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Air Workplace Air Sampler PTFE Filter + Tenax Tube Air->Sampler Pump Sample at 1.5 L/min for 90 L Sampler->Pump Transfer Transfer Filter & Sorbent Pump->Transfer Extraction Extract with 20% CH2Cl2 in Hexane Transfer->Extraction Inject Inject 20 µL Extraction->Inject HPLC HPLC Separation (Reversed-Phase) Inject->HPLC UV UV Detection (305 nm) HPLC->UV Quantify Quantification UV->Quantify

HPLC-UV workflow for air sample analysis.

Soil_Prep_Workflow cluster_prep Soil Sample Preparation (General) cluster_analysis Analysis SoilSample Weigh Soil Sample AddSolvent Add Extraction Solvent SoilSample->AddSolvent Ultrasonicate Ultrasonic Bath (15-30 min) AddSolvent->Ultrasonicate Centrifuge Centrifuge and Collect Supernatant Ultrasonicate->Centrifuge Analysis GC-MS or HPLC-UV Analysis Centrifuge->Analysis

General workflow for soil sample preparation.

Discussion

The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally more sensitive and specific, making it suitable for trace-level analysis in complex matrices. HPLC-UV provides a robust and cost-effective alternative, particularly for routine monitoring where high sensitivity is not the primary concern.

For all methods, proper quality control procedures, including the use of blanks, calibration standards, and spiked samples, are essential to ensure the accuracy and reliability of the results. When analyzing complex environmental matrices such as soil and water, matrix effects can be a significant issue.[6][9] These effects can lead to either suppression or enhancement of the analytical signal and should be evaluated during method development and validation. The use of matrix-matched standards or stable isotope-labeled internal standards can help to mitigate these effects.

Further research is needed to establish and validate detailed sample preparation protocols for soil and water matrices and to generate a more comprehensive set of quantitative performance data for both GC-MS and HPLC-UV methods.

References

Application Note: HPLC Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a known process impurity and potential degradant of the antifungal agent Clotrimazole, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for quality control in the pharmaceutical industry, ensuring the purity and safety of drug substances and formulations. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions, along with comprehensive procedures for sample preparation and data analysis. Furthermore, this document includes tabulated quantitative data from method validation studies and a graphical representation of the analytical workflow.

Introduction

This compound is a critical impurity that can be present in Clotrimazole, an imidazole derivative with broad-spectrum antifungal activity. The monitoring and control of such impurities are mandated by regulatory agencies to ensure the efficacy and safety of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug impurities. This application note details a robust RP-HPLC method suitable for the determination of this compound in pharmaceutical samples.

Experimental Protocol

This protocol is based on established methods for the analysis of Clotrimazole and its related substances.[1][2][3][4]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A C8 column can also be utilized.[1]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid (for pH adjustment).

  • Reference Standard: this compound.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation of Clotrimazole and its impurities.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 5.8 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 40°C[3]
Detection Wavelength 215 nm[3][4]
Injection Volume 20 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
154060
252080
307525
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.8 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This will yield a concentration of approximately 100 µg/mL.

  • Standard Working Solution: From the stock solution, prepare a working standard solution of approximately 1 µg/mL by diluting with the mobile phase.

  • Sample Preparation (for a Cream Formulation): Accurately weigh a portion of the cream sample equivalent to 10 mg of Clotrimazole into a 50 mL centrifuge tube. Add 20 mL of methanol and heat in a water bath at 50°C for 5 minutes. Cool the solution in an ice bath for 15 minutes and then centrifuge for 5 minutes at 5000 rpm. Decant the supernatant into a 50 mL volumetric flask. Repeat the extraction with another 20 mL of methanol. Combine the extracts and dilute to volume with methanol.[1] Filter an aliquot of the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the HPLC analysis of impurities in Clotrimazole, which can be applied to the analysis of this compound.

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity (Concentration Range) 0.2 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%

Note: The retention time for this compound is expected to be in the range of 10-20 minutes under the specified conditions, eluting after the more polar impurities and before the main Clotrimazole peak. The exact retention time should be confirmed by running a standard under the specific laboratory conditions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Solution of This compound injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Sample Solution (e.g., from Cream Formulation) prep_sample->injection prep_mobile_phase Prepare Mobile Phases (Buffer and Organic) hplc_system HPLC System Setup (Column, Detector, Flow Rate, etc.) prep_mobile_phase->hplc_system hplc_system->injection chromatography Chromatographic Separation injection->chromatography data_acquisition Data Acquisition by Chromatography Software chromatography->data_acquisition peak_integration Peak Identification and Integration data_acquisition->peak_integration quantification Quantification of Impurity peak_integration->quantification reporting Generate Analysis Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_objective Primary Objective cluster_process Analytical Process cluster_outcome Desired Outcome objective Ensure Pharmaceutical Product Quality and Safety impurity_id Identification of Potential Impurities (this compound) objective->impurity_id method_dev Development of a Specific and Sensitive HPLC Method impurity_id->method_dev method_val Validation of the Analytical Method (Accuracy, Precision, Linearity, etc.) method_dev->method_val routine_analysis Routine Quality Control Testing method_val->routine_analysis outcome Accurate Quantification of This compound in Drug Products routine_analysis->outcome outcome->objective

Caption: Logical relationship for impurity analysis in pharmaceutical quality control.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound in pharmaceutical samples. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control this critical impurity, thereby ensuring the quality and safety of Clotrimazole-containing products. The provided validation parameters and experimental workflow serve as a comprehensive guide for the implementation of this method in a laboratory setting.

References

Application Note: Gas Chromatography Protocol for the Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate used in the synthesis of various compounds, including 2-chlorotrityl chloride resins which are significant in solid-phase peptide synthesis.[1][2] It is also known as an impurity of the antifungal agent Clotrimazole.[2][3] Accurate and reliable analytical methods are crucial for quality control and impurity profiling in pharmaceutical and chemical manufacturing. The following protocol is adapted from established methods for related chlorinated aromatic compounds and provides a robust framework for the separation and identification of this analyte.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[4] The following procedure is recommended for solid and liquid samples.

For Solid Samples:

  • Accurately weigh a small amount of the solid sample.

  • Dissolve the sample in a suitable low boiling point solvent such as Dichloromethane (DCM) or acetone to achieve a concentration range of 0.1 to 1 mg/mL.[5]

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

For Liquid Samples:

  • Dilute the liquid sample with a suitable solvent (e.g., Dichloromethane) to a final concentration between 0.1 and 1 mg/mL.[5]

  • If solids are present, centrifuge the sample to separate the liquid from any undissolved material before transferring it to a vial.[5]

  • Filter the diluted sample using a 0.22 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis. These are based on methods used for similar compounds and may require optimization for specific instruments and applications.[6][7]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemThermo Electron Trace 1310 or equivalent
ColumnTR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Program- Initial Temperature: 50 °C, hold for 1 min - Ramp: 15 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
MS SystemThermo Electron TSQ 9000 or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temp.250 °C
Electron Energy70 eV
Mass Range40 - 650 amu
Solvent Delay3 min

Data Presentation

The primary quantitative data obtained from the GC-MS analysis will be the retention time and the peak area of the analyte. The mass spectrum will provide qualitative identification.

Table 2: Expected Analytical Data

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundTo be determined experimentallyBased on fragmentation pattern

Note: The retention time is an approximate value and will vary depending on the specific instrument and conditions used. The key mass fragments should be determined by analyzing a certified reference standard.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GC_Protocol_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample (Solid or Liquid) Dissolve Dissolve/Dilute (0.1-1 mg/mL in DCM) Sample->Dissolve Filter Filter (0.22 µm Syringe Filter) Dissolve->Filter Inject Inject 1 µL into GC-MS Filter->Inject Separate Chromatographic Separation (TR-5MS Column) Inject->Separate Detect Mass Spectrometric Detection (EI, 40-650 amu) Separate->Detect Process Process Chromatogram and Mass Spectrum Detect->Process Quantify Quantify Peak Area Process->Quantify Identify Identify by Mass Spectrum Process->Identify Report Generate Report Quantify->Report Identify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

This protocol provides a starting point for the analysis of this compound. Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of an internal standard is recommended for improved quantitative accuracy. Given the chlorinated nature of the analyte, GC with an Electron Capture Detector (ECD) could also be considered for enhanced sensitivity if mass spectral identification is not required for every analysis. For complex matrices, further sample clean-up steps such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[8]

References

Application Notes and Protocols: 1-Chloro-2-[dichloro(phenyl)methyl]benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in medicinal chemistry and related fields. While not an active pharmaceutical ingredient itself, this compound serves as a critical intermediate in the synthesis of tools essential for drug discovery, particularly in peptide-based therapeutics. It is also recognized as a process impurity in the manufacturing of the antifungal agent, Clotrimazole.

Application as a Precursor in Solid-Phase Peptide Synthesis

The primary application of this compound in a medicinal chemistry context is as a key precursor for the synthesis of 2-chlorotrityl chloride (2-CTC) resin. This resin is a cornerstone of solid-phase peptide synthesis (SPPS), a fundamental technique for the creation of peptides and peptide-based drug candidates. The unique properties of the 2-CTC resin allow for the mild cleavage of synthesized peptides, preserving acid-sensitive protecting groups on the side chains.

Synthesis of 2-Chlorotrityl Chloride Resin

This compound is reacted with a polystyrene resin via a Friedel-Crafts alkylation reaction to yield the 2-chlorotrityl alcohol resin, which is subsequently converted to the final 2-chlorotrityl chloride resin.

G A 2-Chlorobenzophenone B This compound A->B   PCl5, 130-140°C (Yield: ~90%) D 2-Chlorotrityl Alcohol Resin B->D   Polystyrene Resin,   Lewis Acid (e.g., AlCl3) C Polystyrene Resin C->D E 2-Chlorotrityl Chloride (2-CTC) Resin D->E   Thionyl Chloride (SOCl2)

Caption: Synthesis of 2-CTC Resin.

Properties and Advantages of 2-CTC Resin in SPPS

The 2-CTC resin offers several advantages in the synthesis of peptides for research and drug development:

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin using very mild acidic conditions (e.g., 1-5% trifluoroacetic acid in dichloromethane), which keeps acid-labile side-chain protecting groups intact. This is particularly useful for the synthesis of protected peptide fragments for convergent synthesis strategies.

  • Suppression of Racemization: The sterically hindered nature of the 2-chlorotrityl group helps to minimize racemization of the C-terminal amino acid during its attachment to the resin.

  • Inhibition of Diketopiperazine Formation: The bulky linker also reduces the incidence of diketopiperazine formation, a common side reaction, especially when proline is the C-terminal amino acid.

Quantitative Data: Resin Loading and Peptide Synthesis

The loading capacity of the 2-CTC resin, which is the amount of the first amino acid that can be attached per gram of resin, is a critical parameter for successful peptide synthesis.

Resin PropertyTypical ValuesReference
Loading Capacity 0.30 - 1.98 mmol/g[1]
0.4 - 1.0 mmol/g[2]
1.2 - 2.2 mmol/g[3]
Peptide Synthesis Yield 70% - 99%[1]
Peptide Purity 65% - 99%[1]

Table 1: Typical Loading Capacities and Synthesis Outcomes for 2-CTC Resin.

The loading of the first amino acid onto the 2-CTC resin is influenced by the solvent used.

SolventEsterification Yield (%)
Dichloromethane (DCM)99
Dichloroethane (DCE)98
Tetrahydrofuran (THF)89
Dimethylformamide (DMF)85
N,N-Dimethylacetamide (DMAC)85

Table 2: Influence of Solvent on the Esterification Yield of Fmoc-Ile-OH to 2-CTC Resin. [4]

Role as an Impurity in Clotrimazole

This compound is a known impurity in the synthesis of Clotrimazole, a widely used antifungal medication.[5][6] As with any active pharmaceutical ingredient, the presence of impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

Mechanism of Action of Clotrimazole

Clotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.

G Clotrimazole Clotrimazole Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Clotrimazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Fungal_membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_membrane Essential component Cell_death Fungal Cell Death Fungal_membrane->Cell_death Leads to

Caption: Mechanism of Action of Clotrimazole.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis with a high yield.[7]

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Dichloromethane (for workup)

  • Aqueous sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a reaction flask equipped with a reflux condenser, combine 2-chlorobenzophenone and a molar equivalent of phosphorus pentachloride.

  • Heat the reaction mixture to 130-140°C and maintain reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add dichloromethane to dissolve the residue.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound. The reported yield for this reaction is approximately 90%.[7]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using 2-CTC Resin

This protocol provides a general workflow for manual Fmoc-based SPPS.

G Start Start with 2-CTC Resin Swell Swell Resin in Solvent (e.g., DCM or DMF) Start->Swell Load Load First Fmoc-Amino Acid (with DIEA in DCM) Swell->Load Cap Cap Unreacted Sites (Methanol/DIEA in DCM) Load->Cap Fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) Cap->Fmoc_deprotection Wash1 Wash Resin Fmoc_deprotection->Wash1 Couple Couple Next Fmoc-Amino Acid (with coupling reagents) Wash1->Couple Wash2 Wash Resin Couple->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat Repeat->Fmoc_deprotection Next cycle Cleave Cleave Peptide from Resin (e.g., 1-5% TFA in DCM) Repeat->Cleave Final cycle Isolate Isolate and Purify Peptide Cleave->Isolate

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 1-5% Trifluoroacetic acid (TFA) in DCM)

  • Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (1.5-2 equivalents relative to the resin loading) in DCM.

    • Add DIEA (3-4 equivalents).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Capping: To block any unreacted sites on the resin, treat with a solution of DCM/methanol/DIEA (e.g., 17:2:1) for 30 minutes.

  • Washing: Wash the resin several times with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Next Amino Acid:

    • Activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIEA or NMM) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage: Wash the resin with DCM and then treat with the cleavage cocktail (e.g., 1% TFA in DCM) for 30-60 minutes to release the peptide from the resin.

  • Isolation: Collect the cleavage solution and evaporate the solvent to obtain the crude peptide, which can then be purified by chromatography.

References

Application Notes and Protocols: 1-Chloro-2-[dichloro(phenyl)methyl]benzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Chloro-2-[dichloro(phenyl)methyl]benzene as a versatile precursor in organic synthesis. The information is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound in the synthesis of valuable molecules, including active pharmaceutical ingredients and solid-phase synthesis resins.

Introduction

This compound, also known as (2-Chlorophenyl)phenyldichloromethane, is a key synthetic intermediate. Its chemical structure, featuring a dichloromethyl group ortho to a chlorine atom on a diphenylmethane scaffold, imparts unique reactivity that makes it a valuable building block for various transformations. Primarily, it serves as a precursor in the synthesis of the antifungal drug Clotrimazole and in the preparation of 2-chlorotrityl chloride (2-CTC) resin, a widely used solid support in peptide synthesis.[1]

Applications in Organic Synthesis

The primary applications of this compound lie in its conversion to other key intermediates. The dichloromethyl group can be readily transformed, and the molecule can participate in Friedel-Crafts reactions.

Precursor to 2-Chlorotrityl Chloride Resin

This compound is a crucial starting material for the synthesis of 2-chlorotrityl chloride (2-CTC) resin. This resin is favored in solid-phase peptide synthesis (SPPS) due to the mild conditions required for the cleavage of the synthesized peptide, which helps in minimizing side reactions. The synthesis involves a Friedel-Crafts reaction between this compound and polystyrene resin to form 2-chlorotrityl alcohol resin, which is subsequently chlorinated.

Precursor in the Synthesis of Clotrimazole

This compound is an impurity and an intermediate in some synthetic routes of Clotrimazole, a broad-spectrum antifungal agent.[1] The synthesis typically proceeds via 2-chlorotrityl chloride, which is synthesized from this compound. The 2-chlorotrityl chloride is then reacted with imidazole to yield Clotrimazole.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent application in the preparation of 2-chlorotrityl chloride resin and Clotrimazole.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chlorobenzophenone and phosphorus pentachloride.[2]

Reaction Scheme:

Caption: Synthesis of the target precursor.

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • 1,2-Dichloroethane (DCE)

  • Ice-water mixture

  • Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Stirrer

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask, dissolve 2-chlorobenzophenone in 1,2-dichloroethane (DCE) at a mass ratio of 1:4 to 1:8.

  • Heat the mixture to 55-65°C with stirring until the solid is fully dissolved.

  • Add powdered phosphorus pentachloride in a molar ratio of 1.05-1.2:1 relative to 2-chlorobenzophenone.

  • Heat the reaction mixture to 85-90°C and reflux for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice-water mixture with continuous stirring to hydrolyze the excess PCl₅.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer multiple times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and the resulting solution of this compound in DCE can be used directly in the next step or the solvent can be removed under reduced pressure.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical YieldReference
2-Chlorobenzophenone216.671-[2]
Phosphorus pentachloride208.241.05 - 1.2-[2]
This compound271.57-High[2]
Preparation of 2-Chlorotrityl Alcohol (2-CTA) Resin

This protocol outlines the Friedel-Crafts alkylation of polystyrene resin with this compound.

Reaction Scheme:

cluster_0 Friedel-Crafts Alkylation Polystyrene_Resin Polystyrene Resin CTA_Resin 2-Chlorotrityl Alcohol Resin Polystyrene_Resin->CTA_Resin AlCl3, Nitrobenzene/CH2Cl2, 25°C, 4h DCPB This compound DCPB->CTA_Resin

Caption: Preparation of 2-CTA Resin.

Materials:

  • Polystyrene (PS) resin (e.g., 1% DVB cross-linked)

  • This compound (DCPB) solution in DCE

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or Dichloromethane (DCM)

  • 3 N Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Swell the polystyrene resin in dichloromethane (DCM).

  • In a separate flask, prepare a solution of anhydrous aluminum chloride in nitrobenzene or DCM.

  • Add the aluminum chloride solution to the swollen resin.

  • Slowly add the solution of this compound in DCE to the resin suspension.

  • Stir the reaction mixture at room temperature (25°C) for 4 hours.[3]

  • Quench the reaction by the addition of 3 N HCl.

  • Filter the resin and wash sequentially with DCM and methanol.

  • Dry the resulting 2-chlorotrityl alcohol (2-CTA) resin under vacuum.

Quantitative Data:

Reactant/ProductMolar RatioReaction TimeTemperature (°C)Reference
Polystyrene Resin14 h25[3]
This compoundVariable4 h25[3]
Aluminum ChlorideCatalyst4 h25[3]
2-Chlorotrityl Alcohol Resin---[3]
Preparation of 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the chlorination of 2-chlorotrityl alcohol resin.

Reaction Scheme:

CTA_Resin 2-Chlorotrityl Alcohol Resin CTC_Resin 2-Chlorotrityl Chloride Resin CTA_Resin->CTC_Resin SOCl2, CH2Cl2, 25°C, 2h

Caption: Conversion to 2-CTC Resin.

Materials:

  • 2-Chlorotrityl alcohol (2-CTA) resin

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the dry 2-chlorotrityl alcohol resin in dichloromethane.

  • Slowly add thionyl chloride to the suspension.

  • Stir the reaction mixture at room temperature (25°C) for 2 hours.[3]

  • Filter the resin and wash thoroughly with dichloromethane to remove excess thionyl chloride.

  • Dry the 2-chlorotrityl chloride (2-CTC) resin under vacuum.

Quantitative Data:

Reactant/ProductReaction TimeTemperature (°C)Reference
2-Chlorotrityl Alcohol Resin2 h25[3]
Thionyl Chloride2 h25[3]
2-Chlorotrityl Chloride Resin--[3]
Synthesis of Clotrimazole

This protocol details the synthesis of Clotrimazole from 2-chlorotrityl chloride and imidazole.[4][5]

Reaction Scheme:

2-Chlorotrityl_chloride 2-Chlorotrityl chloride Clotrimazole Clotrimazole 2-Chlorotrityl_chloride->Clotrimazole Imidazole Imidazole Imidazole->Clotrimazole Na2CO3, Hexafluoroisopropanol, 25°C, 48h G A 2-Chlorobenzophenone B This compound A->B  PCl5 C 2-Chlorotrityl Alcohol Resin B->C  Polystyrene,  AlCl3 E 2-Chlorotrityl chloride B->E  Friedel-Crafts  with Benzene D 2-Chlorotrityl Chloride Resin C->D  SOCl2 F Clotrimazole E->F  Imidazole,  Na2CO3

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-Chloro-2-[dichloro(phenyl)methyl]benzene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory and industrial synthesis involves the reaction of 2-chlorobenzophenone with a chlorinating agent, typically phosphorus pentachloride (PCl₅).[1][2] The reaction is often carried out in a solvent like dichloroethane and refluxed to ensure complete conversion.[1]

Q2: What are the expected major impurities in the crude reaction mixture?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: 2-chlorobenzophenone and remaining phosphorus pentachloride.

  • Inorganic Byproducts: Phosphoryl chloride (POCl₃) and hydrochloric acid (HCl) are formed during the reaction with PCl₅.

  • Organic Byproducts: Incomplete reaction can lead to the presence of partially chlorinated intermediates. Side reactions may also produce other chlorinated aromatic compounds. In syntheses involving Friedel-Crafts type reactions, polyalkylation products can be a source of impurities.[3][4]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of the final product and for monitoring the progress of the purification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identification of impurities.

Q4: What are the typical physical properties of this compound?

It is typically a clear, pale yellow, thick oil.[5]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Aqueous Work-up Emulsion formation during the separation of organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of celite.
The product is partially soluble in the aqueous layer.- Minimize the volume of water used for washing.- Back-extract the aqueous washes with a small amount of the organic solvent used for extraction.
Persistent Colored Impurities Presence of polymeric or highly conjugated byproducts.- Treat the organic solution with activated carbon.- Consider column chromatography with a silica gel stationary phase.
Co-elution of Impurities During Column Chromatography Impurities have similar polarity to the desired product.- Optimize the solvent system for chromatography. A gradient elution might be necessary.- Consider using a different stationary phase, such as alumina.
Product Solidifies Unexpectedly The compound may crystallize out of solution if the concentration is too high or the temperature is too low.- Gently warm the solution to re-dissolve the product.- Use a more dilute solution for purification steps.
Incomplete Removal of Phosphorus-Containing Impurities Insufficient washing of the organic phase.- Increase the number of aqueous washes.[1]- A dilute sodium bicarbonate wash can help neutralize and remove acidic phosphorus byproducts.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Inorganic Impurities

This protocol is designed to remove water-soluble inorganic byproducts, such as phosphorus oxychloride and HCl, from the crude reaction mixture.

  • Quenching: Carefully and slowly pour the cooled reaction mixture over crushed ice with stirring. This will hydrolyze the remaining phosphorus pentachloride and phosphorus oxychloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the combined organic extracts sequentially with:

    • Water (2-3 times) to remove the bulk of the inorganic acids.

    • Saturated sodium bicarbonate solution (1-2 times) to neutralize any remaining acidic impurities.

    • Brine (1 time) to facilitate phase separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This method is effective for removing organic impurities with different polarities from the desired product.

  • Stationary Phase Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the key parameters for a typical purification process.

Purification Step Parameter Typical Value/Condition Purpose
Aqueous Work-up Quenching MediumCrushed IceHydrolysis of PCl₅ and POCl₃
Extraction SolventDichloromethaneSeparation of organic product from aqueous phase
Washing SolutionsWater, NaHCO₃ (sat.), BrineRemoval of inorganic acids and salts
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)Adsorbent for separation
Mobile PhaseHexane/Ethyl Acetate GradientElution of compounds based on polarity
Purity Analysis TechniqueHPLC, GCQuantitative assessment of purity
Typical Purity>98%Final product quality control

Mandatory Visualization

Experimental Workflow for Purification

G cluster_0 Reaction Mixture cluster_1 Aqueous Work-up cluster_2 Chromatographic Purification cluster_3 Final Product A Crude Product in Reaction Solvent B Quenching with Ice A->B Step 1 C Solvent Extraction B->C Step 2 D Aqueous Washes (H₂O, NaHCO₃, Brine) C->D Step 3 E Drying and Concentration D->E Step 4 F Column Chromatography (Silica Gel) E->F Step 5 G Fraction Collection & Analysis (TLC) F->G Step 6 H Concentration of Pure Fractions G->H Step 7 I Pure this compound H->I Step 8

Caption: Purification workflow for this compound.

Logical Relationship of Impurities and Purification Steps

G Impurities Potential Impurities Unreacted Starting Materials (2-chlorobenzophenone, PCl₅) Inorganic Byproducts (POCl₃, HCl) Organic Byproducts Purification Purification Steps Aqueous Work-up Column Chromatography Impurities:inorg->Purification:aq Removes Impurities:org->Purification:col Removes Impurities:start->Purification:aq Partially Removes Impurities:start->Purification:col Removes Product Pure Product Purification->Product

Caption: Relationship between impurity types and purification methods.

References

minimizing byproduct formation in 1-Chloro-2-[dichloro(phenyl)methyl]benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the reaction of 2-chlorobenzophenone with phosphorus pentachloride (PCl₅) and the side-chain chlorination of 2-chlorotoluene.

Route 1: From 2-Chlorobenzophenone and PCl₅

Issue 1: High percentage of unreacted 2-chlorobenzophenone in the final product.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure a slight molar excess of PCl₅ (1.05–1.2:1 ratio to 2-chlorobenzophenone) is used to drive the reaction to completion.[1]

    • Optimize Reaction Time and Temperature: A lower reaction temperature (85-90 °C) in a solvent like dichloroethane may require a longer reaction time (10-15 hours) to achieve full conversion.[2] High-temperature, solvent-free conditions (e.g., 135 °C) might be faster but can lead to more byproducts.[2]

    • Ensure Proper Mixing: Adequate stirring is crucial to ensure homogeneity, especially in a solvent-free reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.

Issue 2: Formation of dark, tarry substances.

  • Possible Cause: High reaction temperatures leading to decomposition or side reactions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: A patented method suggests that conducting the reaction in a solvent at a lower temperature significantly improves the purity and color of the final product.[2][3]

    • Controlled Addition of PCl₅: Add PCl₅ gradually to control the exothermic nature of the reaction and prevent temperature spikes.[1]

Issue 3: Product hydrolyzes back to 2-chlorobenzophenone during workup.

  • Possible Cause: The dichloromethyl group is susceptible to hydrolysis.[3] Prolonged contact with water, especially at elevated temperatures, can lead to the reformation of the starting material.

  • Troubleshooting Steps:

    • Use Cold Water for Hydrolysis: Quench the reaction mixture by adding it to an ice-water mixture to dissipate heat and minimize hydrolysis.[2][3]

    • Efficient Workup: Perform the aqueous workup and phase separation as quickly as possible.

    • Thorough Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent removal to eliminate residual water.[2]

Route 2: From Side-Chain Chlorination of 2-Chlorotoluene

Issue 1: Presence of under-chlorinated (1-chloro-2-(chloromethyl)benzene) and over-chlorinated (1-chloro-2-(trichloromethyl)benzene) byproducts.

  • Possible Cause: The reaction proceeds stepwise, and achieving high selectivity for the dichloro product is challenging.[3] This is often due to improper control over the chlorine gas flow rate and reaction time.

  • Troubleshooting Steps:

    • Precise Stoichiometry Control: Carefully monitor the amount of chlorine gas introduced. The reaction progress can be tracked by the weight gain of the reaction mixture.[1]

    • Monitor Reaction Progress: Use GC analysis to monitor the relative concentrations of the starting material, the desired product, and the under/over-chlorinated byproducts. Stop the chlorination when the optimal ratio is reached.

    • Fractional Distillation: The different chlorinated products have distinct boiling points and can be separated by careful fractional vacuum distillation.[1]

Issue 2: Formation of ring-chlorinated byproducts.

  • Possible Cause: Presence of a catalyst, such as iron, that promotes electrophilic aromatic substitution on the benzene ring.[1]

  • Troubleshooting Steps:

    • Use Iron-Free Starting Material and Glassware: Ensure that the 2-chlorotoluene and the reaction vessel are free of iron contamination.[1]

    • Promote Free-Radical Chlorination: The reaction should be initiated by UV light or a radical initiator to favor side-chain chlorination over ring chlorination.[1]

Issue 3: Formation of tar and condensation products.

  • Possible Cause: High reaction temperatures and the presence of catalysts like iron can facilitate the condensation of the product with hydrogen chloride.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (e.g., starting at 130 °C and gradually increasing to 160-170 °C as the reaction progresses).[1]

    • Avoid Catalysts for Ring Chlorination: As mentioned above, avoid iron contamination.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for minimizing byproducts?

A1: The synthesis from 2-chlorobenzophenone and PCl₅, when conducted in a solvent like dichloroethane at a controlled temperature (85-90 °C), is reported to produce a product with very low byproduct content.[2] The main impurity in this process is often unreacted starting material, which can be minimized by optimizing reaction conditions.[2] The side-chain chlorination of 2-chlorotoluene is a more direct route but can be challenging to control, often leading to a mixture of under- and over-chlorinated products that require careful purification.[3]

Q2: What is the impact of solvent choice on the reaction of 2-chlorobenzophenone with PCl₅?

A2: Using a solvent such as dichloroethane allows the reaction to be carried out at a lower and more controlled temperature compared to a solvent-free reaction.[2] This minimizes thermal decomposition and side reactions, resulting in a purer product with better color.[2]

Q3: How can I effectively remove inorganic byproducts from the reaction of 2-chlorobenzophenone and PCl₅?

A3: The primary inorganic byproducts are phosphorus-based compounds resulting from the PCl₅. These can be effectively removed by quenching the reaction mixture in an ice-water mixture, followed by repeated washing of the organic phase with water.[1][2][3]

Q4: What is the role of UV light in the chlorination of 2-chlorotoluene?

A4: UV light acts as a radical initiator, promoting the desired free-radical chlorination of the methyl side chain. In the absence of a radical initiator, and especially in the presence of a Lewis acid catalyst like iron, undesired electrophilic substitution on the aromatic ring is more likely to occur.[1]

Q5: Can I use a chemical initiator instead of UV light for the 2-chlorotoluene route?

A5: Yes, a radical initiator can be used as an alternative to UV light to initiate the side-chain chlorination.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis from 2-Chlorobenzophenone and PCl₅

ParameterMethod A (Solvent-Free)Method B (With Solvent)
Starting Material 2-Chlorobenzophenone2-Chlorobenzophenone
Reagent Phosphorus Pentachloride (PCl₅)Phosphorus Pentachloride (PCl₅)
Solvent NoneDichloroethane
Reaction Temperature 135 °C85-90 °C
Reaction Time 90 minutes10-15 hours
Byproduct Content ~3% (mainly unreacted starting material)"Very low"
Product Purity 96.47%Not specified, but noted as higher
Reference [2][2]

Experimental Protocols

Protocol 1: Synthesis from 2-Chlorobenzophenone and PCl₅ (Solvent-Based Method)

This protocol is adapted from a patented method designed to minimize byproduct formation.[2]

  • Dissolution of Starting Material: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 400 g (1.828 mol) of 2-chlorobenzophenone in 1600 mL of dichloroethane. Warm the mixture to 55-65 °C with stirring until the solid is fully dissolved.

  • Addition of PCl₅: Slowly add 420 g (1.996 mol) of powdered phosphorus pentachloride to the solution. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain it under reflux for 10-15 hours.

  • Quenching and Hydrolysis: After cooling the reaction mixture to room temperature, slowly pour it into an ice-water mixture with vigorous stirring to hydrolyze the remaining PCl₅ and phosphorus oxychloride.

  • Workup: Separate the organic phase. Wash the organic layer multiple times with water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the dichloroethane under reduced pressure to obtain the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Protocol 2: Synthesis from Side-Chain Chlorination of 2-Chlorotoluene

This protocol is a general method for the free-radical side-chain chlorination of 2-chlorotoluene.[1]

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a thermometer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a scrubber for hydrogen chloride. The apparatus should be placed in a well-ventilated fume hood and exposed to a UV lamp.

  • Charging the Reactor: Charge the flask with 254 g (2 mol) of iron-free 2-chlorotoluene.

  • Initiation of Chlorination: Heat the 2-chlorotoluene to 130 °C and begin bubbling chlorine gas through the liquid while irradiating with UV light.

  • Reaction Progression: The reaction temperature will gradually rise to 160-170 °C. Continue the chlorination, monitoring the reaction progress by checking the weight gain of the reaction mixture. The target weight gain for the formation of the dichloromethyl derivative is approximately 136-137 g.

  • Completion and Degassing: Once the desired weight gain is achieved, stop the chlorine flow and the UV irradiation. Continue to heat the mixture to reflux to expel any dissolved hydrogen chloride.

  • Purification: Cool the reaction mixture. The product mixture, containing the desired 1-chloro-2-(dichloromethyl)benzene along with under- and over-chlorinated byproducts, should be purified by fractional vacuum distillation.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 2-Chlorobenzophenone 2-Chlorobenzophenone 2-Chlorobenzophenone Reaction Reaction 2-Chlorobenzophenone->Reaction PCl5 PCl5 PCl5->Reaction High_Temp Method A: 135°C, Solvent-Free Reaction->High_Temp Low_Temp Method B: 85-90°C, Dichloroethane Reaction->Low_Temp High_Byproducts Higher Byproducts (~3% unreacted ketone) High_Temp->High_Byproducts Low_Byproducts Lower Byproducts Low_Temp->Low_Byproducts Product_1 This compound High_Byproducts->Product_1 Low_Byproducts->Product_1

Caption: Workflow for the synthesis from 2-chlorobenzophenone, comparing high and low-temperature methods.

Byproduct_Formation Start 2-Chlorotoluene Mono 1-Chloro-2-(chloromethyl)benzene (Under-chlorinated) Start->Mono + Cl₂ / UV Ring Ring-Chlorinated Byproducts Start->Ring Tar Tar/Condensation Products Start->Tar Di 1-Chloro-2-(dichloromethyl)benzene (Desired Product) Mono->Di + Cl₂ / UV Tri 1-Chloro-2-(trichloromethyl)benzene (Over-chlorinated) Di->Tri + Cl₂ / UV Fe_Catalyst Iron Catalyst Fe_Catalyst->Ring High_Temp High Temperature High_Temp->Tar

Caption: Byproduct formation pathways in the side-chain chlorination of 2-chlorotoluene.

Troubleshooting_Workflow Start Low Yield / High Impurity Route Which Synthetic Route? Start->Route Route1 2-Chlorobenzophenone Route->Route1 Route2 2-Chlorotoluene Route->Route2 Issue1 High Unreacted Ketone? Route1->Issue1 Issue3 Mixture of Chlorinated Products? Route2->Issue3 Solution1 Check Stoichiometry Increase Reaction Time/Temp Issue1->Solution1 Yes Issue2 Dark/Tarry Product? Issue1->Issue2 No Solution2 Lower Reaction Temperature Use Solvent Issue2->Solution2 Yes Solution3 Control Chlorine Stoichiometry Monitor by GC Fractional Distillation Issue3->Solution3 Yes Issue4 Ring Chlorination? Issue3->Issue4 No Solution4 Use Iron-Free Glassware Ensure UV Initiation Issue4->Solution4 Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: From 2-Chlorobenzophenone and Phosphorus Pentachloride

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A reaction time of 12 hours is recommended for complete conversion when using a solvent.[1] - Reaction Temperature: For solvent-free reactions, maintain a temperature of 130–140°C.[2] When using a solvent like dichloroethane, a lower reflux temperature of around 87°C is effective.[1] - Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reactant Ratio The molar ratio of PCl₅ to 2-chlorobenzophenone is critical. A slight excess of PCl₅ (1.05–1.2:1) is recommended to ensure complete conversion of the starting material.[2]
Side Reactions High reaction temperatures in solvent-free conditions can lead to the formation of byproducts.[1] Consider using a solvent like dichloroethane to allow for a lower reaction temperature, which can significantly improve product purity.[1]
Loss during Workup and Purification - Hydrolysis: During the aqueous workup, ensure the hydrolysis of excess PCl₅ is complete. Multiple water washes (around 7 times) are recommended to remove inorganic byproducts.[2] - Purification: Minimize losses during purification steps like distillation or crystallization.

Issue 2: Product Contamination and Low Purity

Potential Cause Recommended Solution
Presence of Unreacted 2-Chlorobenzophenone This is a common impurity if the reaction is incomplete. Increase the reaction time or the molar ratio of PCl₅ to 2-chlorobenzophenone as described above. A comparative study showed that a solvent-free method at 135°C for 90 minutes resulted in 3.35% residual starting material, while a solvent-based method at a lower temperature for 12 hours yielded a product with 99.54% purity.[1][3]
Formation of Colored Impurities The use of a solvent such as dichloroethane can result in a lighter-colored product, which is beneficial for subsequent applications like the synthesis of 2-CTA resin.[3]
Inadequate Purification - Washing: Thoroughly wash the organic phase with water to remove all inorganic acids and salts. - Drying: Use an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water before solvent evaporation.[3] - Distillation/Crystallization: Purify the crude product by vacuum distillation or recrystallization to remove non-volatile impurities and unreacted starting material.
Method 2: Free-Radical Chlorination of 2-Chlorotoluene

Issue 1: Formation of a Mixture of Chlorinated Products

Potential Cause Recommended Solution
Over-chlorination or Under-chlorination The primary challenge of this method is controlling the degree of chlorination of the methyl group. The reaction proceeds stepwise, forming 1-chloro-2-(chloromethyl)benzene, the desired 1-chloro-2-(dichloromethyl)benzene, and 1-chloro-2-(trichloromethyl)benzene. - Precise Control of Chlorine Gas: The stoichiometry of the chlorine gas added is crucial. Monitor the reaction progress closely, for instance, by tracking the weight gain of the reaction mixture.[4] - Reaction Time: Carefully control the reaction time to favor the formation of the dichlorinated product.
Ring Chlorination The presence of iron can catalyze the chlorination of the benzene ring. Ensure that the starting 2-chlorotoluene is iron-free to prevent this side reaction.[4]

Issue 2: Formation of Tar/Polymeric Byproducts

Potential Cause Recommended Solution
Iron Contamination Iron can also facilitate the condensation of the product, leading to the formation of tar-like substances.[4] Use iron-free reagents and glassware.
High Reaction Temperature While the reaction requires elevated temperatures (130-170°C), excessive heat can promote side reactions and polymerization.[4] Maintain the temperature within the recommended range and monitor for any signs of decomposition.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method for this compound is better?

A1: The choice of method depends on the desired scale, purity requirements, and available equipment.

  • The reaction of 2-chlorobenzophenone with PCl₅ is a common and effective method. Using a solvent like dichloroethane at a lower temperature generally results in a higher purity product with fewer byproducts compared to the solvent-free, high-temperature approach.[1][3] This method is well-documented and offers good control over the reaction.

  • The free-radical chlorination of 2-chlorotoluene can be a more atom-economical route. However, it presents a significant challenge in controlling the selectivity of the chlorination, often leading to a mixture of products that require careful purification.[4]

Q2: What is the role of phosphorus pentachloride (PCl₅) in the reaction with 2-chlorobenzophenone?

A2: In this reaction, PCl₅ acts as a chlorinating agent. It converts the carbonyl group (C=O) of 2-chlorobenzophenone into a dichloromethyl group (-CHCl₂).[2]

Q3: Why is it important to use an excess of PCl₅?

A3: A slight molar excess of PCl₅ (1.05–1.2:1 relative to 2-chlorobenzophenone) helps to drive the reaction to completion and ensures that all the starting ketone is converted to the desired product, thus maximizing the yield and purity.[2]

Q4: What is the purpose of using a solvent like dichloroethane in the reaction of 2-chlorobenzophenone with PCl₅?

A4: Using a solvent like dichloroethane offers several advantages:

  • It allows the reaction to be carried out at a lower temperature (reflux temperature of the solvent), which minimizes the formation of byproducts and results in a purer product.[1]

  • It facilitates the dissolution of the solid starting material, 2-chlorobenzophenone, ensuring a homogeneous reaction mixture.[2]

  • It can lead to a lighter-colored product, which is advantageous for downstream applications.[3]

Q5: How can I monitor the progress of the free-radical chlorination of 2-chlorotoluene?

A5: A practical way to monitor the reaction is by measuring the weight gain of the reaction mixture as chlorine gas is bubbled through it. The chlorination is continued until the desired weight gain, corresponding to the formation of the dichlorinated product, is achieved.[4] Another method is to monitor the specific gravity of the reaction mixture.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis from 2-Chlorobenzophenone

ParameterMethod 1 (Solvent-Free)Method 2 (With Solvent)
Solvent NoneDichloroethane
Temperature 135 °C87 °C (Reflux)
Reactant Molar Ratio (PCl₅:Ketone) 1:11.05-1.2:1
Reaction Time 90 minutes12 hours
Product Purity 96.47% (with 3.35% residual starting material)[3]99.54%[1]
Yield 92.1%[3]Not explicitly stated, but high conversion is implied

Experimental Protocols

Protocol 1: Synthesis from 2-Chlorobenzophenone and PCl₅ (Solvent-Based Method)

This protocol is based on an improved method that enhances product purity.[1][3]

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloroethane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 400 g (1.828 mol) of 2-chlorobenzophenone in 1600 mL of dichloroethane by warming to 55-65°C.[2][3]

  • Once the solid has completely dissolved, gradually add 420 g (1.996 mol) of PCl₅. The addition should be slow to control the exothermic reaction.[2]

  • After the addition is complete, heat the mixture to reflux (approximately 87-90°C) and maintain for 10-15 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅ and POCl₃.

  • Separate the organic layer and wash it multiple times (at least 7 times) with water until the aqueous layer is neutral.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis by Free-Radical Chlorination of 2-Chlorotoluene

This protocol is adapted from a literature procedure.[4]

Materials:

  • 2-Chlorotoluene (iron-free)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas

  • Apparatus for vacuum distillation

Procedure:

  • Set up a three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube that extends to the bottom of the flask. The outlet of the condenser should be connected to a system to absorb excess chlorine and HCl gas.

  • Place 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride into the flask.

  • Position the flask in bright sunlight or irradiate it with a mercury lamp to initiate the radical reaction.

  • Heat the flask to 130°C and begin bubbling chlorine gas through the mixture.

  • The reaction temperature will gradually increase to 160-170°C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

  • Stop the chlorine flow and continue to heat the mixture for a short period to remove any dissolved HCl.

  • Cool the reaction mixture.

  • Purify the crude product by vacuum distillation. Collect the fraction of this compound.

Visualizations

Synthesis_Workflow_From_2_Chlorobenzophenone cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Chlorobenzophenone 2-Chlorobenzophenone Mixing_and_Heating Mixing and Heating (Reflux, 12h) 2-Chlorobenzophenone->Mixing_and_Heating PCl5 PCl5 PCl5->Mixing_and_Heating Dichloroethane Dichloroethane (Solvent) Dichloroethane->Mixing_and_Heating Hydrolysis Hydrolysis (Ice-Water) Mixing_and_Heating->Hydrolysis Washing Aqueous Washing Hydrolysis->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Product This compound Solvent_Removal->Product

Caption: Workflow for the synthesis of this compound from 2-Chlorobenzophenone.

Troubleshooting_Low_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Ratio Suboptimal Reactant Ratio Low_Yield->Suboptimal_Ratio Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Losses Losses During Workup Low_Yield->Workup_Losses Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Solution Adjust_Ratio Adjust PCl5 Ratio (1.05-1.2:1) Suboptimal_Ratio->Adjust_Ratio Solution Use_Solvent_Lower_Temp Use Solvent/ Lower Temperature Side_Reactions->Use_Solvent_Lower_Temp Solution Optimize_Purification Optimize Workup & Purification Steps Workup_Losses->Optimize_Purification Solution

Caption: Troubleshooting logic for low yield in the synthesis from 2-Chlorobenzophenone.

References

Technical Support Center: 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Material: 2-Chlorobenzophenone may be present if the reaction has not gone to completion.[1]

  • Over-chlorination or Under-chlorination Products: When synthesizing from 2-chlorotoluene, impurities such as 1-chloro-2-(chloromethyl)benzene (under-chlorinated) and 1-chloro-2-(trichloromethyl)benzene (over-chlorinated) can occur.[2]

  • Hydrolysis Products: The product can be susceptible to hydrolysis, which may lead to the formation of 2-chlorobenzaldehyde.[2]

  • Inorganic By-products: If phosphorus pentachloride is used as the chlorinating agent, inorganic phosphorus-based by-products may be present before aqueous workup.[3]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary recommended techniques for assessing the purity and quantifying impurities in your sample.[2][3] These methods are effective for separating the target compound from structurally similar impurities and starting materials.

Q3: What are the suggested methods for purifying crude this compound?

A3: Several methods can be employed for the purification of the final product:

  • Vacuum Distillation: This is an effective technique for separating the desired product from less volatile or non-volatile impurities.[4]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be used to purify the solid product.[4]

  • Aqueous Washing: Washing the organic phase with water is crucial for removing inorganic by-products, particularly after a synthesis using phosphorus pentachloride.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and handling of this compound.

Observed Issue Potential Cause Recommended Action
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress using TLC, GC, or HPLC to ensure the complete consumption of the starting material (2-chlorobenzophenone).
Sub-optimal reaction conditions.Ensure the reaction temperature and time are optimized. For instance, a patented method suggests that reacting in a solvent at a lower temperature can significantly improve purity.[2]
Presence of 2-Chlorobenzophenone in Final Product Incomplete reaction.Re-subject the material to the reaction conditions or consider purification by column chromatography to separate the product from the starting material.
Additional Peaks in GC/HPLC Analysis Presence of side-products (e.g., over- or under-chlorinated species).Optimize the stoichiometry of the chlorinating agent and the reaction time to minimize the formation of these by-products.[2]
Hydrolysis of the product.Ensure all solvents and reagents are anhydrous, and handle the compound under an inert atmosphere to prevent moisture exposure.[2]
Poor Yield After Purification Product loss during aqueous workup.Minimize the number of aqueous washes while ensuring the removal of inorganic impurities.
Inefficient recrystallization.Carefully select the recrystallization solvent and optimize the cooling process to maximize crystal formation and recovery.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash (Post-Synthesis with PCl5)

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to an ice-water mixture to hydrolyze any remaining phosphorus pentachloride.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase multiple times (e.g., 7 times) with water to thoroughly remove inorganic by-products.[3]

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Gradually apply vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of the product under the applied pressure. A boiling point of 157-160 °C at 1 Torr has been reported.[5]

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of hot ethanol.[4]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Impurity Resolution Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurities in this compound.

Impurity_Resolution_Workflow start Crude Product analytical_assessment Purity Assessment (GC/HPLC) start->analytical_assessment purity_check Purity > 99%? analytical_assessment->purity_check final_product Final Product purity_check->final_product Yes identify_impurities Identify Impurities (e.g., MS, NMR) purity_check->identify_impurities No inorganic_impurities Inorganic Impurities Detected identify_impurities->inorganic_impurities Inorganic organic_impurities Organic Impurities Detected identify_impurities->organic_impurities Organic aqueous_wash Aqueous Wash inorganic_impurities->aqueous_wash distillation Vacuum Distillation organic_impurities->distillation recrystallization Recrystallization organic_impurities->recrystallization aqueous_wash->analytical_assessment distillation->analytical_assessment recrystallization->analytical_assessment

Caption: Workflow for impurity resolution in this compound.

References

Technical Support Center: 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Chloro-2-[dichloro(phenyl)methyl]benzene (CAS No. 3509-85-1). Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective handling and use of this compound in your experiments.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₉Cl₃[1][2][3][4]
Molecular Weight 271.57 g/mol [1][2][3]
Appearance Clear Pale Yellow Thick Oil[1]
Melting Point 157-160 °C[2][3]
Boiling Point 157-160 °C at 1 Torr[2][3]
Density 1.328 ± 0.06 g/cm³ (Predicted)[2][3]
Storage Temperature 2-8°C, Refrigerator, Under inert atmosphere, in an amber vial.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a refrigerator at 2-8°C.[1] The container should be an amber vial to protect it from light, and it should be stored under an inert atmosphere.[1][3]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[5][6][7]

  • Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[5][7][8]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator.[5][8]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][9]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[5][9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9][10]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][9] In all cases, seek immediate medical attention and show the safety data sheet to the doctor.[5][9]

Q4: What are the primary uses of this compound in research?

A4: This compound is primarily used as an intermediate in the preparation of 2-chlorotrityl chloride (2-CTC) resins, which are crucial reagents in solid-phase peptide synthesis (SPPS).[1][3][11] It is also identified as an impurity of the antifungal agent Clotrimazole.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reaction Yield is Lower Than Expected

  • Possible Cause 1: Incomplete Reaction.

    • Troubleshooting: Ensure that the reaction has been allowed to proceed for the recommended duration and at the correct temperature. For instance, in syntheses involving phosphorus pentachloride, a reflux period of 10-15 hours is suggested.[12] Monitor the reaction progress using appropriate analytical techniques like TLC or GC.

  • Possible Cause 2: Presence of Impurities in Starting Materials.

    • Troubleshooting: Use high-purity starting materials. For example, when synthesizing from o-chlorotoluene, ensure it is free of iron, which can catalyze unwanted side reactions.[13]

  • Possible Cause 3: Sub-optimal Reagent Stoichiometry.

    • Troubleshooting: Carefully control the molar ratios of your reactants. In the synthesis from o-chlorobenzophenone, a slight excess of phosphorus pentachloride (1.05 ~ 1.2:1 molar ratio) is recommended.[12]

Issue 2: Presence of Unexpected By-products

  • Possible Cause 1: Unwanted Side Reactions.

    • Troubleshooting: The presence of certain catalysts, like iron, can promote further chlorination of the benzene ring, leading to by-products.[13][14] Ensure your reaction setup is free from such contaminants.

  • Possible Cause 2: Decomposition of the Product.

    • Troubleshooting: Avoid excessive heating during purification steps, as thermal decomposition can lead to the release of irritating gases and vapors.[6] Utilize vacuum distillation for purification where appropriate to lower the boiling point.[13]

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Inefficient Removal of Inorganic By-products.

    • Troubleshooting: After quenching the reaction, ensure thorough washing of the organic phase. Multiple washes with water are recommended to remove inorganic by-products from syntheses involving phosphorus pentachloride.[11]

  • Possible Cause 2: Formation of Tar-like Substances.

    • Troubleshooting: The presence of iron can facilitate the condensation of the product, leading to the formation of tar.[13][14] Using a solvent during the reaction can help to moderate the reaction and improve the purity of the final product.[14]

Experimental Protocols

Synthesis of this compound from o-Chlorobenzophenone

This protocol is based on a patented method for preparing a solution of the target compound.[12]

  • Dissolution: Dissolve o-chlorobenzophenone in dichloroethane (mass ratio of 1:4 to 1:8) in a reactor. Warm the mixture to 55-65°C and stir until the solid is fully dissolved.[12]

  • Reagent Addition: Gradually add phosphorus pentachloride powder to the reactor. The molar ratio of phosphorus pentachloride to o-chlorobenzophenone should be between 1.05 and 1.2 to 1.[12]

  • Reaction: Heat the reaction mixture to 85-90°C and reflux for 10-15 hours.[12]

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to an ice-water mixture with stirring to hydrolyze any remaining phosphorus pentachloride.[12][14]

  • Extraction and Washing: Separate the organic phase and wash it multiple times with water.[11][12]

  • Drying: Dry the organic phase over a neutral desiccant such as anhydrous sodium sulfate or magnesium sulfate.[12]

  • Solvent Removal: The resulting solution of this compound in dichloroethane can be used directly for subsequent reactions or the solvent can be removed under reduced pressure.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis and handling of this compound.

TroubleshootingWorkflow start Start: Problem Encountered low_yield Low Reaction Yield start->low_yield impurity Presence of Impurities start->impurity purification_issue Purification Difficulty start->purification_issue check_reaction_params Check Reaction Time & Temp low_yield->check_reaction_params Possible Cause check_starting_materials Verify Purity of Starting Materials low_yield->check_starting_materials Possible Cause check_stoichiometry Confirm Reagent Stoichiometry low_yield->check_stoichiometry Possible Cause check_catalysts Check for Unwanted Catalysts (e.g., Iron) impurity->check_catalysts Possible Cause check_temp_purification Avoid Excessive Heat During Purification impurity->check_temp_purification Possible Cause thorough_washing Ensure Thorough Washing of Organic Phase purification_issue->thorough_washing Possible Cause use_solvent Consider Using a Solvent in Reaction purification_issue->use_solvent Possible Cause end Problem Resolved check_reaction_params->end check_starting_materials->end check_stoichiometry->end check_catalysts->end check_temp_purification->end thorough_washing->end use_solvent->end

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: 2-Chlorotrityl Chloride Resin Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-chlorotrityl chloride (2-CTC) resin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and application of 2-CTC resin in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.

Issue 1: Low Loading of the First Amino Acid

Q1: I am experiencing very low loading of my first Fmoc-amino acid onto the 2-CTC resin. What are the potential causes and how can I improve the loading efficiency?

A1: Low loading is a common issue and can stem from several factors. The primary suspect is often the deactivation of the resin due to moisture.[1][2][3][4] Here’s a step-by-step guide to troubleshoot this problem:

  • Resin Quality and Handling: 2-CTC resin is highly sensitive to moisture and can hydrolyze to the inactive 2-chlorotrityl alcohol form.[1][2][3][4]

    • Recommendation: Always store the resin in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a desiccator.[1] Before use, allow the resin to equilibrate to room temperature for 1-2 hours to prevent condensation of atmospheric moisture onto the cold resin.[5]

  • Solvent Anhydrousness: The presence of water in your solvents can significantly reduce loading efficiency by reacting with the resin.

    • Recommendation: Use anhydrous solvents, especially dichloromethane (DCM), for all steps involving the resin before and during the loading reaction.[3][6] If you suspect your DCM contains water, it can be dried by passing it through a column of activated basic alumina.[3]

  • Reaction Conditions: The equivalents of reagents and reaction time can impact the loading outcome.

    • Recommendation: While some protocols suggest using 1.0-1.2 equivalents of the amino acid, others recommend using a higher excess (e.g., 2-4 equivalents) to drive the reaction to completion, especially if the resin has been stored for some time.[5] Reaction times can vary from 1 to 24 hours.[5][7] It is advisable to monitor the reaction progress.

  • Resin Activation: If the resin is old or has been improperly stored, it may require reactivation.

    • Recommendation: You can reactivate the resin by treating it with thionyl chloride (SOCl₂) to convert the hydroxyl groups back to chlorides.[1][8] (See detailed protocol below).

Issue 2: Inconsistent or Poor Swelling of the Resin

Q2: My 2-CTC resin is not swelling properly. How does this affect my synthesis and what can I do to fix it?

A2: Proper swelling of the resin is crucial for successful solid-phase synthesis. It exposes the reactive sites within the polystyrene matrix, making them accessible for reaction.[9]

  • Solvent Choice: The choice of solvent significantly impacts the degree of swelling.

    • Recommendation: Dichloromethane (DCM) is the most common and effective solvent for swelling 2-CTC resin.[9] Allow the resin to swell in DCM for at least 30 minutes before the loading step.[7][9] Other solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and mixtures like ethyl acetate/acetonitrile (EtOAc/MeCN) can also be used, with varying swelling efficiencies.[10] Protic solvents like methanol and water are poor swelling solvents for polystyrene-based resins.[9]

  • Resin Cross-linking: The degree of divinylbenzene (DVB) cross-linking affects the swelling properties.

    • Recommendation: A 1% DVB cross-linked resin is generally considered optimal for good swelling and mechanical stability.[9]

Issue 3: Unexpected Side Reactions

Q3: I am observing unexpected byproducts in my final cleaved peptide. What are the common side reactions with 2-CTC resin and how can I minimize them?

A3: While 2-CTC resin is designed to minimize certain side reactions, some can still occur if proper procedures are not followed.

  • Diketopiperazine Formation: This is a common side reaction, especially with C-terminal proline or other sterically unhindered amino acids, leading to the cleavage of the dipeptide from the resin. The steric bulk of the 2-chlorotrityl group helps to suppress this.[11]

    • Recommendation: While 2-CTC resin is already advantageous in this regard, ensuring rapid and efficient coupling of the third amino acid can further minimize this side reaction.

  • Racemization: The attachment of the first amino acid to the resin can sometimes lead to racemization.

    • Recommendation: Using a base like diisopropylethylamine (DIEA) is generally preferred over more hindered bases like 2,4,6-collidine for the loading step to minimize racemization.[7] The reaction is typically performed at room temperature.

  • Premature Cleavage: The peptide-resin linkage is acid-labile.

    • Recommendation: Avoid acidic conditions during the synthesis steps prior to the final cleavage. For Fmoc-based SPPS, the repeated piperidine treatments for Fmoc deprotection are basic and do not cleave the peptide from the 2-CTC resin.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-CTC resin.

Protocol 1: Activation/Reactivation of 2-CTC Resin

This protocol is used to activate fresh resin or reactivate resin that has been deactivated by moisture.[1][8]

Materials:

  • 2-Chlorotrityl chloride resin (or alcohol form)

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Pyridine or Diisopropylethylamine (DIEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with a frit

Procedure:

  • Swell the resin (1 g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add pyridine (2.4 equivalents relative to the theoretical loading of the resin) to the stirred suspension.

  • Carefully add thionyl chloride (1.2 equivalents) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 2 hours or heat at reflux for 2-4 hours for more stubborn deactivation.

  • Filter the resin and wash thoroughly with anhydrous DCM (3 x 10 mL).

  • Dry the reactivated resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol describes the attachment of the first N-Fmoc protected amino acid to the 2-CTC resin.

Materials:

  • Activated 2-CTC resin

  • N-Fmoc protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with a frit

Procedure:

  • Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.

  • In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.

  • Agitate the mixture at room temperature for 1-4 hours. The reaction time may be extended for sterically hindered amino acids.

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.[12]

  • Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).

  • Dry the loaded resin under vacuum.

Protocol 3: Determination of Resin Loading (Fmoc-Cleavage Method)

This spectrophotometric method is used to quantify the loading of the first Fmoc-amino acid.[1]

Materials:

  • Fmoc-loaded 2-CTC resin

  • 20% Piperidine in DMF (v/v)

  • Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh a small amount of the dry Fmoc-loaded resin (e.g., 5-10 mg) into a small vessel.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute a known aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer (typically below 1.5).

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × path length (cm))

Quantitative Data Summary

The following tables summarize key quantitative data from various sources to aid in experimental design and troubleshooting.

Table 1: Reaction Conditions for Loading the First Fmoc-Amino Acid

ParameterCondition 1Condition 2Condition 3
Amino Acid (eq.) 1.0 - 1.2[5]2.0 - 2.5[5]0.6 - 1.2
Base DIEADIEA / 2,4,6-collidineDIEA
Base (eq. to AA) 2.01.5 - 2.04.0
Solvent DCMDCMDCM / DMF (if needed)
Reaction Time 1 - 4 hours[5]8 - 24 hours[7]30 - 120 minutes
Capping Agent Methanol/DIEA/DCM[7]MethanolMethanol/DIEA/DCM[6]

Table 2: Cleavage Cocktails for Peptide Release from 2-CTC Resin

Cleavage Cocktail CompositionConditionsApplicationReference
1-5% TFA in DCMRoom Temperature, 30 minCleavage of fully protected peptides[13]
Acetic acid/TFE/DCM (1:1:8)Room Temperature, 30 minMild cleavage of protected peptides[13]
Hexafluoroisopropanol (HFIP)/DCM (1:4)Room Temperature, 15-60 minFast cleavage of protected peptides[14][15]
95% TFA, 2.5% TIS, 2.5% H₂ORoom Temperature, 2-4 hoursCleavage with side-chain deprotection[6]

Visual Guides

Experimental Workflow for Loading the First Amino Acid

loading_workflow start Start swell Swell Resin in Anhydrous DCM start->swell prepare_aa Prepare Fmoc-Amino Acid and DIEA Solution swell->prepare_aa load Combine and React (1-24 hours) prepare_aa->load cap Cap Unreacted Sites with Methanol load->cap wash Wash Resin (DCM, DMF, MeOH) cap->wash dry Dry Loaded Resin wash->dry end End dry->end

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Troubleshooting Decision Tree for Low Loading Efficiency

troubleshooting_low_loading start Low Loading Observed check_resin Check Resin Handling and Storage start->check_resin check_solvents Verify Solvent Anhydrousness check_resin->check_solvents Properly Handled reactivate Reactivate Resin with SOCl₂ check_resin->reactivate Improperly Handled or Old Resin check_conditions Review Reaction Conditions check_solvents->check_conditions Solvents are Anhydrous dry_solvents Dry Solvents check_solvents->dry_solvents Moisture Suspected optimize_reagents Increase Amino Acid and Base Equivalents check_conditions->optimize_reagents Standard Conditions Used solution Improved Loading reactivate->solution dry_solvents->solution increase_time Increase Reaction Time optimize_reagents->increase_time increase_time->solution

Caption: Decision tree for troubleshooting low loading on 2-CTC resin.

References

Technical Support Center: 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-[dichloro(phenyl)methyl]benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory and industrial synthesis of this compound involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride (PCl₅)[1]. The reaction converts the ketone functional group of 2-chlorobenzophenone into a geminal dichloride.

Q2: What are the most common impurities found in this compound?

The most frequently encountered impurities include:

  • Unreacted 2-chlorobenzophenone: Incomplete reaction can leave residual starting material.

  • 2-Chlorobenzaldehyde: This can form through hydrolysis of the dichloromethyl group of the final product if moisture is present during the reaction or workup[2].

  • Phosphorus oxychloride (POCl₃): This is a common byproduct from the reaction of ketones with phosphorus pentachloride.

Q3: How does reaction temperature affect the purity of the final product?

Higher reaction temperatures, particularly in the range of 130-140°C, can lead to an increase in the formation of byproducts[1]. A Chinese patent suggests that at these temperatures, the byproduct content can be around 3%[1].

Q4: What are the key handling precautions for this compound and the reagents used in its synthesis?

Phosphorus pentachloride is a hazardous substance that reacts violently with water, is corrosive, and toxic upon inhalation[3]. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The reaction should be conducted under anhydrous conditions to prevent the hydrolysis of PCl₅ and the product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature.1. Ensure a slight excess of phosphorus pentachloride is used and allow for sufficient reaction time. 2. Perform the reaction and workup under strictly anhydrous conditions. Use dried solvents and glassware. Quench the reaction carefully with ice-water. 3. Maintain the reaction temperature within the optimal range as determined by literature or in-house optimization, avoiding excessive heat which can promote side reactions.
Presence of unreacted 2-chlorobenzophenone in the final product 1. Insufficient amount of phosphorus pentachloride. 2. Short reaction time.1. Use a molar ratio of PCl₅ to 2-chlorobenzophenone of at least 1.05:1 to 1.2:1 to drive the reaction to completion. 2. Increase the reaction time and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
Product appears oily or discolored 1. Presence of residual phosphorus oxychloride. 2. Formation of colored byproducts due to high reaction temperatures. 3. Presence of tar-like substances from condensation reactions.1. Ensure thorough washing of the organic phase with water and then a dilute bicarbonate solution during the workup to remove acidic byproducts. 2. Conduct the reaction at the lowest effective temperature. 3. Purify the product by vacuum distillation or column chromatography. The presence of iron can catalyze the formation of tar products, so iron-free reaction vessels are recommended[4].
Formation of 2-Chlorobenzaldehyde as a significant byproduct Presence of water during the reaction or workup.1. Dry all solvents and glassware thoroughly before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the exposure of the reaction mixture and the isolated product to atmospheric moisture.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on literature procedures.

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-chlorobenzophenone and anhydrous dichloromethane.

  • Stir the mixture until the 2-chlorobenzophenone is fully dissolved.

  • Carefully add phosphorus pentachloride portion-wise to the solution while stirring. The reaction can be exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze excess PCl₅.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Analytical Method for Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

This method should allow for the separation and identification of this compound, unreacted 2-chlorobenzophenone, and the hydrolysis product 2-chlorobenzaldehyde based on their retention times and mass spectra.

Visualizations

Synthesis_and_Side_Reactions Start 2-Chlorobenzophenone Product This compound Start->Product  + PCl₅ (Desired Reaction) Side_Product1 Unreacted 2-Chlorobenzophenone Start->Side_Product1 Incomplete Reaction PCl5 PCl₅ PCl5->Product Side_Product3 Phosphorus Oxychloride (POCl₃) PCl5->Side_Product3 Byproduct Side_Product2 2-Chlorobenzaldehyde Product->Side_Product2  + H₂O (Hydrolysis) Water H₂O (Moisture) Water->Side_Product2

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Purity, Low Yield) Check_Reaction Analyze Crude Product (GC-MS, HPLC, NMR) Start->Check_Reaction Identify_Impurity Identify Major Impurities Check_Reaction->Identify_Impurity Unreacted_SM High Unreacted Starting Material? Identify_Impurity->Unreacted_SM Yes Hydrolysis_Product High Hydrolysis Product? Identify_Impurity->Hydrolysis_Product No Unreacted_SM->Hydrolysis_Product No Action_SM Increase PCl₅ Stoichiometry &/or Reaction Time Unreacted_SM->Action_SM Yes Other_Byproducts Other Significant Byproducts? Hydrolysis_Product->Other_Byproducts No Action_Hydrolysis Ensure Anhydrous Conditions Hydrolysis_Product->Action_Hydrolysis Yes Action_Other Optimize Reaction Temp. & Purification Other_Byproducts->Action_Other Yes End Improved Product Quality Action_SM->End Action_Hydrolysis->End Action_Other->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Degradation of 1-Chloro-2-[dichloro(phenyl)methyl]benzene (o,p'-DDT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental degradation of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, commonly known as o,p'-DDT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (o,p'-DDT) and why is its degradation studied?

A1: this compound (o,p'-DDT) is a less common isomer found in technical-grade DDT, an insecticide that was widely used in the mid-20th century.[1] Due to its persistence in the environment and potential for adverse health effects, including developmental and reproductive toxicity, understanding its degradation pathways is crucial for bioremediation and environmental risk assessment.[1][2]

Q2: What are the primary degradation pathways of o,p'-DDT?

A2: The primary degradation pathways for o,p'-DDT involve two main routes:

  • Reductive Dechlorination: Under anaerobic (oxygen-deficient) conditions, o,p'-DDT is primarily converted to o,p'-DDD (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) through the removal of a chlorine atom from the trichloromethyl group.[3][4] This is a major mechanism for microbial conversion.[3]

  • Dehydrochlorination: Under aerobic (oxygen-rich) conditions, o,p'-DDT can be transformed into o,p'-DDE (1-chloro-2-[2,2-dichloro-1-(phenyl)ethenyl]benzene) through the elimination of a hydrogen and a chlorine atom.

Metabolism in organisms like rats can also involve the conversion of o,p'-DDT to its more persistent isomer, p,p'-DDT.[5] Further degradation of these primary metabolites can occur, leading to compounds like DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene).[6]

Q3: What types of organisms are known to degrade o,p'-DDT?

A3: A variety of organisms can degrade o,p'-DDT, including:

  • Bacteria: Strains like Arthrobacter globiformis have been shown to effectively degrade o,p'-DDT.[6]

  • Fungi: White-rot fungi are capable of breaking down the complex aromatic structure of DDT and its isomers.[7]

  • Plants (Phytodegradation): Aquatic plants such as Elodea canadensis and terrestrial plants like kudzu (Pueraria thunbergiana) have demonstrated the ability to degrade o,p'-DDT to o,p'-DDD.[8][9][10]

Q4: What are the major metabolites of o,p'-DDT?

A4: The major and most commonly reported metabolites of o,p'-DDT are o,p'-DDD and o,p'-DDE. In biota, o,p'-DDD is often the dominant metabolite among the o,p'-isomers.[11]

Troubleshooting Guides

Problem 1: No degradation of o,p'-DDT is observed in my microbial culture.

Potential Cause Troubleshooting Step
Incorrect Microbial Strain Verify the identity and viability of your microbial culture. Ensure you are using a strain known to degrade DDT isomers.
Suboptimal Environmental Conditions Optimize culture conditions. Degradation is sensitive to pH and temperature. For many bacteria, a neutral pH (around 7.0-7.5) and mesophilic temperatures (25-30°C) are optimal.[6]
Oxygen Levels The degradation pathway is highly dependent on oxygen. Ensure anaerobic conditions for reductive dechlorination to o,p'-DDD or aerobic conditions for dehydrochlorination. Flooding of soil, which creates anoxic conditions, can enhance DDT degradation.[3]
Lack of Essential Nutrients or Carbon Source Some microorganisms require an additional carbon source to support the degradation of DDT.[6] Amend the medium with a suitable carbon source like peptone if your strain requires it.
Low Bioavailability DDT and its isomers have low water solubility and can adsorb to surfaces, making them less available to microorganisms. Consider using a surfactant to increase bioavailability, but first test for any toxic effects on your microbial strain.[3]

Problem 2: Inconsistent or slow degradation rates in phytodegradation experiments.

Potential Cause Troubleshooting Step
Plant Health and Acclimation Ensure plants are healthy and properly acclimated to the experimental conditions before introducing o,p'-DDT. The growth conditions of the plants can affect degradation rates.[8][9]
Contaminant Concentration High concentrations of o,p'-DDT may be toxic to the plants. Determine the optimal concentration range for your specific plant species through preliminary dose-response experiments.
Light and Temperature Provide adequate lighting and maintain a stable, optimal temperature for plant growth and metabolic activity.
Microbial Contamination While the primary degradation may be plant-mediated, associated microbes can play a role. However, if you are studying phytodegradation specifically, ensure your system is axenic (free of microorganisms) or account for microbial contributions. Interestingly, studies with sterilized plants have shown that the major degradation process is not dependent on live microbes.[8][9]

Quantitative Data Summary

Table 1: Microbial Degradation of o,p'-DDT

OrganismInitial ConcentrationConditionsDurationDegradation RateReference
Arthrobacter globiformis DC-1Not specifiedSole carbon and energy source10 days60.24%[6]

Table 2: Phytodegradation of o,p'-DDT

Plant SpeciesConcentration LevelConditionsHalf-lifeIdentified ProductsReference
Elodea canadensis (Elodea)µg/mLAqueous1 to 3 dayso,p'-DDD[8][9]
Pueraria thunbergiana (Kudzu)µg/mLAqueous1 to 3 dayso,p'-DDD[8][9]

Experimental Protocols

Protocol 1: General Method for Assessing Microbial Degradation of o,p'-DDT in Liquid Culture

  • Strain Preparation: Cultivate the microbial strain of interest (e.g., Arthrobacter globiformis) in a suitable growth medium until it reaches the mid-logarithmic phase.

  • Inoculation: Prepare a mineral salt medium (MSM). Add o,p'-DDT (dissolved in a carrier solvent like acetone to a specific final concentration, e.g., 10 mg/L). Inoculate the medium with the prepared microbial culture. Include a non-inoculated sterile control to check for abiotic degradation.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, pH 7.5, with shaking at 150 rpm for aerobic conditions).[6] For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal the flasks.

  • Sampling: Collect samples at regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days).

  • Extraction: Extract the o,p'-DDT and its metabolites from the culture medium using a suitable organic solvent (e.g., n-hexane or a mixture of acetone and dichloromethane). This usually involves liquid-liquid extraction.

  • Analysis: Concentrate the extract and analyze it using Gas Chromatography (GC) equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) to identify and quantify o,p'-DDT and its degradation products.[6]

Protocol 2: General Method for Assessing Phytodegradation of o,p'-DDT

  • Plant Preparation: Grow healthy plants (e.g., Elodea canadensis) in a hydroponic solution or appropriate growth medium.

  • Exposure: Transfer the plants to a fresh medium containing a known concentration of o,p'-DDT (e.g., at the µg/mL level).[8][9] Include a control setup without plants to monitor for abiotic degradation.

  • Incubation: Maintain the plants under appropriate growth conditions (light, temperature).

  • Sampling: Collect water and plant tissue samples periodically over the course of the experiment (e.g., daily for several days).

  • Extraction:

    • Water Samples: Extract o,p'-DDT and metabolites using a suitable solvent.

    • Plant Samples: Homogenize the plant tissue and extract the compounds using a solvent extraction method.

  • Analysis: Analyze the extracts using GC-ECD or GC-MS to determine the concentrations of the parent compound and its metabolites over time.[8][9]

Visualizations

DegradationPathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway opDDT_a o,p'-DDT opDDE o,p'-DDE opDDT_a->opDDE Dehydrochlorination opDDT_an o,p'-DDT opDDD o,p'-DDD opDDT_an->opDDD Reductive Dechlorination DDMU DDMU opDDD->DDMU Further Dechlorination opDDT This compound (o,p'-DDT) opDDT->opDDT_a opDDT->opDDT_an

Caption: Degradation pathways of o,p'-DDT under aerobic and anaerobic conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Prepare Microbial Culture or Plant Samples Incubate Incubate under Controlled Conditions Culture->Incubate Medium Prepare Medium with o,p'-DDT Medium->Incubate Sample Collect Samples Periodically Incubate->Sample Extract Solvent Extraction of Analytes Sample->Extract Analyze GC-MS / GC-ECD Analysis Extract->Analyze Data Quantify & Identify Degradation Products Analyze->Data

References

Technical Support Center: Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: There are two main scalable routes for the synthesis of this compound:

  • Chlorination of 2-chlorobenzophenone: This method involves the reaction of 2-chlorobenzophenone with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅). It is often favored for its high selectivity and yield when conducted in a suitable solvent.[1][2]

  • Direct side-chain chlorination of 2-chlorotoluene: This process uses chlorine gas to chlorinate the methyl group of 2-chlorotoluene.[3][4] While economically viable, controlling the reaction to achieve the desired dichlorinated product without significant formation of mono- or tri-chlorinated byproducts can be challenging.[3]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up chlorination reactions requires stringent safety protocols due to the hazardous nature of the reagents and byproducts. Key precautions include:

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a designated, ventilated area to avoid inhalation of corrosive and toxic fumes such as hydrogen chloride (HCl) and unreacted chlorine gas.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat, is mandatory.[4] For large-scale operations, a chemical-resistant suit and respiratory protection may be necessary.[4]

  • Reagent Handling: Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. It should be handled in a dry environment, and its addition to the reaction mixture should be controlled to manage the exothermic reaction.

  • Pressure Management: The reaction generates HCl gas, which can lead to a pressure buildup in a closed system. The reaction vessel must be equipped with a proper outlet, such as a bubbler or a scrubber, to safely vent the gas.

  • Emergency Preparedness: An emergency shower, eyewash station, and appropriate spill kits should be readily accessible.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the consumption of the starting material (2-chlorobenzophenone).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis, allowing for the determination of the ratio of starting material to product and the detection of any byproducts.[1]

Q4: What is the primary application of this compound?

A4: This compound is a key intermediate in the synthesis of 2-chlorotrityl chloride (2-CTC) resin.[1] This resin is widely used in solid-phase peptide synthesis (SPPS) for its ability to anchor the first amino acid and allow for the mild cleavage of the final peptide, which helps to minimize side reactions.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of chlorinating agent. 4. Hydrolysis of the product during work-up.1. Extend the reaction time and monitor by HPLC/GC until the starting material is consumed. 2. Ensure the reaction is maintained at the optimal temperature (e.g., 85-90 °C for the PCl₅ method in dichloroethane).[2] 3. Use a slight excess of PCl₅ (1.05-1.2 molar equivalents).[2] 4. Perform the hydrolysis step with an ice-water mixture to minimize product degradation and ensure a rapid, clean separation of the organic phase.[2]
High Levels of Impurities 1. Over-chlorination (in the 2-chlorotoluene method). 2. Presence of unreacted starting material (2-chlorobenzophenone). 3. Formation of byproducts due to high reaction temperature. 4. Presence of iron catalyst promoting ring chlorination (in the 2-chlorotoluene method).1. Carefully control the stoichiometry of chlorine gas and the reaction time.[3] 2. Ensure the reaction goes to completion by monitoring with HPLC/GC. 3. Running the reaction in a solvent like dichloroethane at a lower temperature (reflux at ~87°C) can significantly reduce byproduct formation compared to solvent-free, high-temperature conditions.[2][3] 4. Use iron-free 2-chlorotoluene as iron can catalyze unwanted side reactions.[4]
Dark Product Color Formation of colored byproducts, often due to high reaction temperatures.Use a solvent to maintain a lower, more controlled reaction temperature.[2] The product can be purified by vacuum distillation or column chromatography if necessary.
Difficult Work-up/Phase Separation Emulsion formation during aqueous washing.Add a small amount of brine (saturated NaCl solution) to break up the emulsion and improve phase separation.

Experimental Protocols

Synthesis via Chlorination of 2-Chlorobenzophenone

This protocol is adapted from a patented method for producing a high-purity solution of the target compound.[2]

Materials:

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloroethane

  • Ice

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 2-chlorobenzophenone (1.828 mol, 400 g) in dichloroethane (1600 mL). The optimal mass ratio of solvent to substrate is between 4:1 and 8:1.[2] Warm the mixture to 55-65 °C to ensure complete dissolution.[2]

  • Addition of PCl₅: Gradually add phosphorus pentachloride (1.996 mol, 420 g) to the solution. The addition should be slow to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 10-15 hours.[2]

  • Quenching: After cooling the reaction mixture to room temperature, slowly pour it into an ice-water mixture with vigorous stirring to hydrolyze the remaining PCl₅ and POCl₃.

  • Work-up:

    • Separate the organic phase.

    • Wash the organic phase multiple times with water (5-10 times) until the aqueous layer is neutral.[1]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: The resulting solution of this compound in dichloroethane can be used directly for the next step (e.g., resin preparation) or the solvent can be removed under reduced pressure to yield the crude product.[2] Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the PCl₅ Method

ParameterOptimized Method (with Solvent)[2]Comparative Method (Solvent-Free)[2]
Solvent DichloroethaneNone
Temperature 85-90 °C (Reflux)135 °C
PCl₅:Ketone Molar Ratio 1.05-1.2 : 11 : 1
Reaction Time 10-15 hours90 minutes
Product Purity >99%~96.5%
Yield HighLower, with more byproducts

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-Chlorobenzophenone in Dichloroethane (55-65°C) add_pcl5 Gradually Add PCl5 dissolve->add_pcl5 reflux Reflux at 85-90°C for 10-15 hours add_pcl5->reflux Heat quench Cool and Quench in Ice-Water reflux->quench separate Separate Organic Phase quench->separate wash Wash with Water separate->wash dry Dry with Na2SO4 wash->dry isolate Isolate Product dry->isolate G Troubleshooting: Low Product Yield start Low Yield Observed? q1 Is Starting Material Present in Final Mixture? start->q1 q2 Was Reaction Temperature Maintained at 85-90°C? q1->q2 No ans_yes Incomplete Reaction: Extend reaction time. q1->ans_yes Yes q3 Was PCl5 Molar Ratio 1.05-1.2:1? q2->q3 Yes ans_no_temp Suboptimal Temperature: Ensure proper heating and monitoring. q2->ans_no_temp No ans_no_ratio Incorrect Stoichiometry: Use slight excess of PCl5. q3->ans_no_ratio No ans_ok Consider Work-up Issues: Check for product hydrolysis. q3->ans_ok Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-purity production of key intermediates is paramount. 1-Chloro-2-[dichloro(phenyl)methyl]benzene is a crucial precursor in the synthesis of valuable compounds, including 2-chlorotrityl chloride resins used in solid-phase peptide synthesis.[1][2][3] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to inform laboratory and process chemistry decisions.

Synthesis Routes at a Glance

Two principal synthetic strategies have been reported for the preparation of this compound: the chlorination of (2-chlorophenyl)(phenyl)methanone and the Friedel-Crafts reaction of 1-chloro-2-(trifluoromethyl)benzene with benzene. Both methods offer high yields, but differ in their reaction conditions, reagent handling, and impurity profiles.

ParameterRoute 1: From (2-chlorophenyl)(phenyl)methanoneRoute 2: From 1-chloro-2-(trifluoromethyl)benzene & Benzene
Starting Materials (2-chlorophenyl)(phenyl)methanone, Phosphorus pentachloride1-chloro-2-(trifluoromethyl)benzene, Benzene, Aluminium trichloride
Reaction Type ChlorinationFriedel-Crafts Alkylation
Reported Yield Up to 96.0%[1]96.0%[1]
Reported Purity Up to 99.54% (with solvent)[4]Not specified
Key Reagents Phosphorus pentachlorideAluminium trichloride
Solvent 1,2-dichloroethane or none1,2-dichloroethane
Reaction Temperature 85-90 °C (with solvent)[5] or 135 °C (neat)[5]0 °C[1]
Reaction Time 10-15 hours (with solvent)[5] or 90 minutes (neat)[5]3 hours[1]

Detailed Experimental Protocols

Route 1: Chlorination of (2-chlorophenyl)(phenyl)methanone

This method involves the conversion of the ketone functional group of (2-chlorophenyl)(phenyl)methanone to a geminal dichloride using phosphorus pentachloride. Variations in the procedure, particularly the use of a solvent, have a significant impact on the product's purity by minimizing by-product formation.[4]

Method A: With Solvent (Improved Purity)

  • Materials:

    • (2-chlorophenyl)(phenyl)methanone

    • Phosphorus pentachloride (PCl₅)

    • 1,2-dichloroethane

  • Procedure:

    • In a reactor, dissolve (2-chlorophenyl)(phenyl)methanone in 1,2-dichloroethane. The mass ratio of 1,2-dichloroethane to the ketone should be between 4:1 and 8:1.[5]

    • Warm the mixture to 55-65 °C with stirring until the solid is fully dissolved.[5]

    • Add powdered phosphorus pentachloride in a molar ratio of 1.05-1.2:1 relative to the (2-chlorophenyl)(phenyl)methanone.[5]

    • Heat the reaction mixture to 85-90 °C and maintain a reflux for 10-15 hours.[5]

    • After the reaction is complete, cool the mixture to room temperature. The resulting solution of this compound can be used directly for subsequent steps or purified further.[5]

Method B: Without Solvent (Neat Reaction)

  • Materials:

    • (2-chlorophenyl)(phenyl)methanone

    • Phosphorus pentachloride (PCl₅)

  • Procedure:

    • In a three-necked flask, combine (2-chlorophenyl)(phenyl)methanone and phosphorus pentachloride in a 1:1 molar ratio.[4][5]

    • Slowly heat the mixture to 135 °C and maintain a reflux for 90 minutes.[4][5]

    • Cool the reaction mixture to approximately 20 °C.[5]

    • Dissolve the resulting product in a suitable solvent like dichloromethane for further processing or purification.[5]

Route 2: Friedel-Crafts Reaction

This approach utilizes a Lewis acid-catalyzed Friedel-Crafts reaction between 1-chloro-2-(trifluoromethyl)benzene and benzene.

  • Materials:

    • 1-chloro-2-(trifluoromethyl)benzene

    • Benzene

    • Aluminium trichloride (AlCl₃)

    • 1,2-dichloroethane

  • Procedure:

    • In a suitable reaction vessel, prepare a solution of 1-chloro-2-(trifluoromethyl)benzene and benzene in 1,2-dichloroethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add aluminium trichloride to the cooled solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 3 hours.[1]

    • Upon completion, the reaction is quenched and the product is isolated and purified using standard organic chemistry techniques.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Chlorination of (2-chlorophenyl)(phenyl)methanone A (2-chlorophenyl)(phenyl)methanone D Reaction at 85-90°C A->D B Phosphorus pentachloride B->D C 1,2-dichloroethane (solvent) C->D E This compound D->E

Caption: Synthesis of this compound via Chlorination.

G cluster_1 Route 2: Friedel-Crafts Reaction F 1-chloro-2-(trifluoromethyl)benzene I Reaction at 0°C in 1,2-dichloroethane F->I G Benzene G->I H Aluminium trichloride H->I J This compound I->J

Caption: Synthesis of this compound via Friedel-Crafts Reaction.

Concluding Remarks

Both presented routes offer high-yielding pathways to this compound. The choice between them may depend on factors such as starting material availability, equipment capabilities, and desired purity profile. The chlorination of (2-chlorophenyl)(phenyl)methanone, particularly when conducted in a solvent at a lower temperature, appears to be a well-documented method for achieving high purity.[4] The Friedel-Crafts approach provides a valuable alternative, although further data on its impurity profile would be beneficial for a complete comparison. Researchers and process chemists are encouraged to evaluate these methods based on their specific laboratory or manufacturing context.

References

A Comparative Guide to 1-Chloro-2-[dichloro(phenyl)methyl]benzene as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a key chemical intermediate and pharmaceutical impurity, with its relevant alternatives. The information presented is intended to assist researchers and professionals in selecting the most appropriate reference standards for their analytical and synthetic needs.

Overview of this compound

This compound (CAS No. 3509-85-1) is a chlorinated aromatic compound with two primary applications in the pharmaceutical and chemical industries.[1][2] It serves as a crucial intermediate in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a solid support widely used in solid-phase peptide synthesis (SPPS).[3][4] Additionally, it is recognized as a process-related impurity of the broad-spectrum antifungal agent, Clotrimazole.[1][5] Its role in these distinct areas necessitates its availability as a well-characterized reference standard for quality control and regulatory purposes.

Comparison with Alternative Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical methods and the quality of synthesized products. This section compares this compound with other relevant compounds in its two main fields of application.

As a Clotrimazole Impurity

In the context of pharmaceutical analysis, this compound is one of several impurities that must be monitored to ensure the safety and efficacy of Clotrimazole. The European Pharmacopoeia (EP) lists several other impurities for which reference standards are required.[5][6][7] A comparison with other key Clotrimazole impurities is essential for developing robust analytical methods for impurity profiling.

Alternative Clotrimazole Impurity Reference Standards:

  • Clotrimazole Impurity A ((2-Chlorophenyl)diphenylmethanol): A hydrolysis product of Clotrimazole.[8]

  • Clotrimazole Impurity B (1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole): An isomer of Clotrimazole.[7]

  • Clotrimazole Impurity D (Imidazole): A starting material in the synthesis of Clotrimazole.[7]

  • Clotrimazole Impurity E ((2-Chlorophenyl)phenylmethanone): A synthetic precursor to Clotrimazole.[7][9]

  • Clotrimazole Impurity F (1-Tritylimidazole): A related compound that can be formed during synthesis.

Quantitative Data for Analytical Method Development:

The following table summarizes key analytical parameters for the separation and detection of Clotrimazole and its impurities by High-Performance Liquid Chromatography (HPLC). This data is crucial for method development and validation.

CompoundRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound Data not specifically reported in compared studies---
Clotrimazole2.81 - 11.810 - 80--
Impurity A ((2-Chlorophenyl)diphenylmethanol)2.142 - 1257.25200.4
Impurity B (para-clotrimazole isomer)-0.20 - 10.0057.14200.0
Impurity D (Imidazole)7.560.013 - 0.076--
Impurity E ((2-chlorophenyl) phenyl methanone)3.020.013 - 0.07657.71202.0
Impurity F (1-Tritylimidazole)-0.10 - 5.0128.63100.2

Note: The data is compiled from multiple studies with varying chromatographic conditions. Direct comparison of retention times should be made with caution. The absence of specific data for this compound in these comparative studies highlights a gap in the literature.

As a Precursor for 2-Chlorotrityl Chloride (2-CTC) Resin

This compound is a key precursor for the synthesis of 2-CTC resin, which is favored in SPPS for its ability to minimize side reactions like racemization and diketopiperazine formation.[4][7] The performance of the resulting resin is a critical factor for peptide yield and purity.

Alternative Precursors:

Performance Metrics of 2-CTC Resin Synthesized from this compound:

Performance ParameterTypical Values
First Amino Acid Loading0.30 - 1.98 mmol/g resin
Peptide Solid-Phase Synthesis Yield70% - 99%
Peptide Purity65% - 99%

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results. The following are representative protocols for the analysis of Clotrimazole impurities and the synthesis of 2-CTC resin.

HPLC Method for the Analysis of Clotrimazole and its Impurities

This protocol is a composite based on several validated methods for the simultaneous estimation of Clotrimazole and its related substances.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase: A gradient mixture of methanol and acetonitrile (e.g., starting with a higher proportion of methanol and gradually increasing the acetonitrile concentration). A common isocratic mobile phase is methanol:acetonitrile (95:5 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of each reference standard (Clotrimazole, this compound, and other impurities) and transfer to separate 100 mL volumetric flasks. Dissolve in methanol and make up to the volume with the same solvent.[6]

  • Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the mobile phase to achieve the desired concentrations for calibration curves.

Sample Preparation:

  • Accurately weigh a quantity of the sample (e.g., cream, powder) equivalent to a known amount of Clotrimazole.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • Sonicate for a specified period to ensure complete dissolution of the analytes.

  • Centrifuge or filter the solution to remove any undissolved excipients.

  • Dilute the resulting solution with the mobile phase to a concentration within the calibration range.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Synthesis of 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the synthesis of 2-CTC resin using this compound as a precursor.[3][4]

Materials:

  • 1% DVB-crosslinked polystyrene resin

  • This compound (DCPB)

  • 2-Chlorobenzophenone

  • Phosphorus pentachloride

  • Thionyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of this compound (DCPB): Heat a mixture of 2-chlorobenzophenone and phosphorus pentachloride to 130-140°C to produce DCPB.[3][4]

  • Functionalization of Polystyrene Resin: Swell the polystyrene resin in DCM. Add the synthesized DCPB to the swollen resin and carry out a Friedel-Crafts acylation reaction. This step yields 2-chlorotrityl alcohol (2-CTA) resin.[3][4]

  • Chlorination of 2-CTA Resin: Treat the 2-CTA resin with thionyl chloride to convert the alcohol group to a chloride, resulting in the final 2-chlorotrityl chloride (2-CTC) resin.[3][4]

  • Washing and Drying: Thoroughly wash the resin with DCM and other solvents to remove any unreacted reagents and byproducts. Dry the resin under vacuum.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Synthesis_of_2_CTC_Resin A 2-Chlorobenzophenone C This compound (DCPB) A->C Reaction at 130-140°C B Phosphorus pentachloride B->C Reaction at 130-140°C E 2-Chlorotrityl Alcohol (2-CTA) Resin C->E Friedel-Crafts Acylation D Polystyrene Resin D->E Friedel-Crafts Acylation G 2-Chlorotrityl Chloride (2-CTC) Resin E->G Chlorination F Thionyl Chloride F->G Chlorination

Caption: Synthesis pathway of 2-Chlorotrityl Chloride (2-CTC) Resin.

Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Clotrimazole Sample & Reference Standards B Dissolve in Methanol & Sonicate A->B C Filter/Centrifuge & Dilute with Mobile Phase B->C D Inject into HPLC System (C18 Column) C->D E Gradient/Isocratic Elution (Methanol/Acetonitrile) D->E F UV Detection at 225 nm E->F G Generate Calibration Curve from Standards F->G H Identify Impurities by Retention Time G->H I Quantify Impurities using Peak Area H->I J Impurity Profile Report I->J

Caption: Analytical workflow for Clotrimazole impurity profiling.

References

A Comparative Analysis of Chlorinated Aromatic Compounds: Toxicity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of key chlorinated aromatic compounds. This guide provides a detailed examination of their toxicological profiles, mechanisms of action, and the experimental protocols used for their assessment.

Chlorinated aromatic compounds are a broad class of persistent organic pollutants that have garnered significant scientific interest due to their widespread environmental distribution and potential for adverse health effects. This guide focuses on a comparative analysis of three prominent families of these compounds: polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs). The primary mechanism of toxicity for many of these compounds is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating gene expression.

Quantitative Comparison of Physicochemical and Toxicological Properties

The following tables summarize key physicochemical and toxicological data for selected chlorinated aromatic compounds. The Toxic Equivalency Factor (TEF) is a measure of the dioxin-like toxicity of a compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.[1] The total toxic equivalency (TEQ) of a mixture is the sum of the concentrations of individual compounds multiplied by their respective TEFs.

Compound Molecular Formula Molecular Weight ( g/mol ) Log Kow Water Solubility (mg/L)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)C₁₂H₄Cl₄O₂321.976.81.93 x 10⁻⁵
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)C₁₂H₃Cl₅O340.427.14.18 x 10⁻⁶
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)C₁₂H₅Cl₅326.446.94.5 x 10⁻⁴
2,3,7,8-Tetrachlorodibenzofuran (TCDF)C₁₂H₄Cl₄O305.976.61.48 x 10⁻⁴
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)C₁₂H₆Cl₄291.996.41.1 x 10⁻³

Table 1: Physicochemical Properties of Selected Chlorinated Aromatic Compounds.

Compound WHO 2005 TEF (Mammals) Oral LD50 in Rats (µg/kg)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)122 - 45
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)170
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3100 - 1000
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1> 5000
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.11000
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)0.0001> 4250

Table 2: Toxic Equivalency Factors (TEFs) and Acute Toxicity (LD50) of Selected Chlorinated Aromatic Compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many chlorinated aromatic compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAC Cytosolic AhR Complex (AhR, HSP90, XAP2, p23) Activated_Complex Activated AhR Complex CAC->Activated_Complex Conformational Change Ligand Chlorinated Aromatic Compound Ligand->CAC Binding AhR_ARNT AhR-ARNT Heterodimer Activated_Complex->AhR_ARNT Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Gene Transcription XRE->Gene_Transcription CYP1A1 CYP1A1, etc. Gene_Transcription->CYP1A1 Toxic_Effects Toxic Effects CYP1A1->Toxic_Effects Metabolic Activation & Oxidative Stress

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of chlorinated aromatic compounds are provided below.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay is a reporter gene assay used to measure the total dioxin-like activity of a sample.

Principle: This assay utilizes a genetically modified cell line (e.g., H4IIE rat hepatoma cells) that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs). When dioxin-like compounds bind to the AhR in these cells, the AhR-ligand complex translocates to the nucleus, binds to the DREs, and induces the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate (luciferin) is proportional to the concentration of dioxin-like compounds in the sample.

Detailed Protocol:

  • Cell Culture: Maintain the H4IIE-luc cell line in an appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Sample Preparation and Dosing:

    • Prepare a dilution series of the test compound and a standard (e.g., TCDD) in the culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the test compounds or standards. Include solvent controls.

  • Incubation: Incubate the plates for 24 hours to allow for AhR activation and luciferase expression.

  • Cell Lysis: After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add a cell lysis buffer to each well and incubate for a short period to lyse the cells and release the luciferase.

  • Luminometry: Add the luciferin substrate to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Construct a dose-response curve for the TCDD standard.

    • Determine the concentration of the test compound that produces a response equivalent to a known concentration of TCDD.

    • Express the results as Bioanalytical Equivalents (BEQ) relative to TCDD.

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a sensitive enzymatic assay used to measure the activity of cytochrome P450 1A1 (CYP1A1), an enzyme induced by AhR agonists.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzymatic activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., H4IIE or primary hepatocytes) to near confluency.

    • Expose the cells to various concentrations of the test compound or a positive control (e.g., TCDD) for a specified period (e.g., 24 hours) to induce CYP1A1 expression.

  • Preparation of Cell Lysates or Microsomes (Optional):

    • For a more specific measurement, cells can be harvested and subcellular fractions (microsomes) containing CYP1A1 can be prepared by differential centrifugation.

  • EROD Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a source of NADPH (as a cofactor), and the substrate 7-ethoxyresorufin.

    • Initiate the reaction by adding the cell lysate, microsomes, or by adding the reaction mixture directly to the wells of the cell culture plate.

  • Fluorescence Measurement:

    • Incubate the reaction mixture at 37°C.

    • Measure the increase in fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm over time using a fluorescence plate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of resorufin.

    • Calculate the rate of resorufin formation and normalize it to the protein concentration of the cell lysate or microsomal fraction.

    • Express the results as pmol of resorufin formed per minute per mg of protein.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the toxicological assessment of chlorinated aromatic compounds.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_in_vitro Phase 2: In Vitro Screening cluster_in_vivo Phase 3: In Vivo Confirmation (if necessary) cluster_analysis Phase 4: Data Analysis & Interpretation A Compound Selection & Physicochemical Characterization B Cell Line Selection & Culture A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D AhR Activation Assays (e.g., CALUX) C->D E Enzyme Induction Assays (e.g., EROD) D->E F Animal Model Selection (e.g., Rat, Zebrafish) E->F Inform In Vivo Study Design I Dose-Response Modeling E->I G Acute/Chronic Toxicity Studies (LD50, NOAEL) F->G H Histopathological Analysis G->H K Risk Assessment H->K J TEF Determination I->J J->K

References

A Comparative Guide to Purity Assessment of Synthesized 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Chloro-2-[dichloro(phenyl)methyl]benzene. Accurate purity determination is critical for its application as an intermediate in the synthesis of pharmaceuticals, such as the antifungal agent Clotrimazole and 2-chlorotrityl chloride resins for solid-phase peptide synthesis.[1][2][3] This document outlines key experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical technique.

Introduction to this compound and its Purity

This compound (CAS No. 3509-85-1) is a chlorinated aromatic compound.[4][5] Its synthesis, commonly through the reaction of 2-chlorobenzophenone with phosphorus pentachloride, can result in various impurities.[4][5] The presence of these impurities can significantly impact the yield and purity of subsequent products in drug development and other chemical syntheses. Therefore, robust analytical methods are essential to quantify the purity of the synthesized compound and identify any by-products.

Core Analytical Techniques for Purity Assessment

The primary methods for evaluating the purity of this compound and related chlorinated organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides different types of information regarding the sample's composition.

Analytical Technique Principle Information Provided Advantages Limitations
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, suitable for a wide range of compounds. Purity levels as high as 99.54% have been confirmed with HPLC-MS.[6]Can be time-consuming, requires appropriate solvents.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantitative purity, identification of volatile impurities by mass-to-charge ratio.Excellent separation efficiency, high sensitivity, provides structural information of impurities.Limited to thermally stable and volatile compounds.
¹H NMR Spectroscopy Nuclei of hydrogen atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Structural elucidation, identification of functional groups, and quantitative analysis based on signal integration.Non-destructive, provides detailed structural information, relatively fast analysis time.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

This protocol is a general guideline and may require optimization based on the specific instrument and impurities expected.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the relative peak areas.

This method is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Injection: Splitless injection of a 1 µL sample at an injector temperature of 250°C.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis: The percentage purity is determined by the area percent of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

NMR provides valuable structural confirmation and can be used for quantitative analysis.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The structure is confirmed by the chemical shifts and splitting patterns of the aromatic and aliphatic protons. Purity can be estimated by comparing the integral of the compound's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is added.

Comparison with Alternatives and Potential Impurities

The purity assessment of this compound must also consider potential by-products from its synthesis. Common impurities can include unreacted starting materials and products of incomplete or over-chlorination.

Compound Structure Typical Analytical Signal Reason for Presence
This compound C₁₃H₉Cl₃Target compound with characteristic HPLC, GC, and NMR signals.Synthesized product.
2-Chlorobenzophenone C₁₃H₉ClOUnreacted starting material. Will have a different retention time in HPLC/GC and distinct NMR signals.Incomplete reaction.[4][5]
1-Chloro-2-(chloromethyl)benzene C₇H₆Cl₂Potential by-product if starting from 2-chlorotoluene.Incomplete side-chain chlorination.[6]
1-Chloro-2-(trichloromethyl)benzene C₇H₄Cl₄Potential by-product if starting from 2-chlorotoluene.Over-chlorination of the side-chain.[6]
2-Chlorobenzaldehyde C₇H₅ClOCan be formed by hydrolysis of the dichloromethyl group.[6]Presence of water during synthesis or workup.[6]

Visualizations

Purity_Assessment_Workflow Purity Assessment Workflow cluster_synthesis Synthesis cluster_analysis Analytical Methods cluster_results Data Interpretation Start Synthesized Product (Crude this compound) HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR Quant Quantitative Purity (%) HPLC->Quant GCMS->Quant Ident Impurity Identification GCMS->Ident NMR->Ident Struct Structural Confirmation NMR->Struct Final Final Purity Report Quant->Final Ident->Final Struct->Final

Caption: Workflow for the purity assessment of synthesized compounds.

Impurity_Relationships Synthesis and Impurity Pathways 2-Chlorobenzophenone 2-Chlorobenzophenone Target This compound 2-Chlorobenzophenone->Target + PCl5 Incomplete_Reaction Incomplete Reaction 2-Chlorobenzophenone->Incomplete_Reaction PCl5 + PCl5 Impurity1 2-Chlorobenzaldehyde Target->Impurity1 Hydrolysis (H2O) Hydrolysis Hydrolysis (H2O) Incomplete_Reaction->Target Incomplete Reaction

Caption: Relationship between the target compound and potential impurities.

References

Comparative Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene Cross-Reactivity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a known impurity of the antifungal agent Clotrimazole. Due to a lack of publicly available experimental data on the cross-reactivity of this specific compound, this document outlines the key assays in which it may exhibit activity and provides detailed experimental protocols to enable researchers to perform their own comparative studies.

Introduction to this compound

This compound (CAS No. 3509-85-1) is a chemical intermediate and is also identified as "Clotrimazole Impurity 9" or "(2-Chlorophenyl)phenyldichloromethane".[1][2] Given its structural similarity to Clotrimazole, a well-characterized antifungal drug, there is a potential for this impurity to exhibit cross-reactivity in various biological and analytical assays. Understanding this potential cross-reactivity is crucial for accurate drug development, quality control, and toxicological assessments.

Clotrimazole's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] Therefore, assays related to this pathway are of primary interest for evaluating the cross-reactivity of its impurities.

Potential Areas of Cross-Reactivity

Based on the known activity of the parent compound, Clotrimazole, the cross-reactivity of this compound should be investigated in the following areas:

  • Antifungal Susceptibility Assays: To determine if the impurity possesses any intrinsic antifungal activity or if it can interfere with the activity of Clotrimazole.

  • Enzyme Inhibition Assays: Specifically targeting lanosterol 14α-demethylase (CYP51A1) to assess if the impurity can inhibit this enzyme, similar to Clotrimazole.

  • Immunoassays: Due to the structural similarity, there is a potential for cross-reactivity in immunoassays designed to detect and quantify Clotrimazole.

Comparative Data (Hypothetical)

As no direct experimental data for the cross-reactivity of this compound is currently available, the following tables are presented as templates for researchers to populate with their own experimental findings. For comparative purposes, it is recommended to test the impurity alongside Clotrimazole and other structurally related azole antifungals, such as Miconazole.

Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)
This compoundData not availableData not available
ClotrimazoleExpected: 0.125 - 1Expected: 0.25 - 2
MiconazoleExpected: 0.06 - 1Expected: 0.125 - 2
Negative Control (Vehicle)No inhibitionNo inhibition

Table 2: Comparative Inhibition of Lanosterol 14α-Demethylase (CYP51A1)

CompoundIC50 (µM)
This compoundData not available
ClotrimazoleExpected: 0.01 - 0.1
MiconazoleExpected: 0.01 - 0.1
Negative Control (Vehicle)No inhibition

Experimental Protocols

To facilitate the investigation of the cross-reactivity of this compound, the following detailed experimental protocols are provided.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal isolates.

Materials:

  • Test compounds (this compound, Clotrimazole, Miconazole) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolates (Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).

Lanosterol 14α-Demethylase (CYP51A1) Inhibition Assay

This protocol is a generalized method for assessing the inhibition of recombinant human CYP51A1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against lanosterol 14α-demethylase.

Materials:

  • Recombinant human CYP51A1 and NADPH-cytochrome P450 reductase.

  • Lanosterol (substrate).

  • Test compounds dissolved in DMSO.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • NADPH.

  • LC-MS/MS system for product quantification.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant enzymes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add lanosterol and NADPH to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the product (14-demethylated lanosterol).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14α-Demethylase

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the step catalyzed by lanosterol 14α-demethylase, the target of azole antifungals.

Ergosterol_Pathway cluster_inhibition Inhibition by Azoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps FF_MAS 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol->FF_MAS Lanosterol 14α-demethylase (CYP51A1) Zymosterol Zymosterol FF_MAS->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps Clotrimazole Clotrimazole Impurity This compound (Potential Inhibitor)

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory target of azole antifungals.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines a logical workflow for assessing the cross-reactivity of this compound.

Cross_Reactivity_Workflow start Start: Obtain Test Compound (this compound) antifungal_assay Antifungal Susceptibility Assay (e.g., Broth Microdilution) start->antifungal_assay enzyme_assay Enzyme Inhibition Assay (Lanosterol 14α-Demethylase) start->enzyme_assay immunoassay Immunoassay Development & Cross-Reactivity Testing start->immunoassay compare_clotrimazole Compare Activity with Clotrimazole antifungal_assay->compare_clotrimazole compare_miconazole Compare Activity with Miconazole antifungal_assay->compare_miconazole enzyme_assay->compare_clotrimazole enzyme_assay->compare_miconazole data_analysis Data Analysis and IC50/MIC Determination immunoassay->data_analysis compare_clotrimazole->data_analysis compare_miconazole->data_analysis conclusion Conclusion on Cross-Reactivity Potential data_analysis->conclusion

Caption: Workflow for evaluating the cross-reactivity of this compound.

Conclusion

While direct experimental evidence is lacking, the structural relationship between this compound and Clotrimazole warrants a thorough investigation of its potential cross-reactivity. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to generate the necessary data. Such studies are essential for ensuring the safety and efficacy of pharmaceutical products containing Clotrimazole and for the accurate interpretation of analytical and biological data. Further research in this area is strongly encouraged.

References

spectroscopic comparison of 1-Chloro-2-[dichloro(phenyl)methyl]benzene and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Chloro-2-[dichloro(phenyl)methyl]benzene and its structural analogs, providing researchers with a comprehensive guide for compound identification and characterization.

This guide presents a comparative spectroscopic analysis of this compound and its analogs, including dichlorodiphenylmethane, 2-chlorodiphenylmethane, and 2-chlorobenzophenone. The data compiled herein, including ¹H NMR, ¹³C NMR, IR, and MS, serves as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H (ppm)-CH- (ppm)Other (ppm)
This compound7.10 - 7.80 (m)6.85 (s)-
Dichlorodiphenylmethane7.30 - 7.60 (m)6.70 (s)-
2-Chlorodiphenylmethane7.15 - 7.40 (m)5.60 (s)-
2-Chlorobenzophenone7.20 - 7.90 (m)--

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundAr-C (ppm)-C(Cl)₂- (ppm)C=O (ppm)Other (ppm)
This compound125.0 - 142.085.0--
Dichlorodiphenylmethane127.0 - 140.083.0--
2-Chlorodiphenylmethane126.0 - 143.0--42.0 (-CH₂-)
2-Chlorobenzophenone126.0 - 138.0-195.0-

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C=C (Aromatic)C-ClC=O
This compound~3060~1600, 1480~750, 690-
Dichlorodiphenylmethane~3060~1595, 1490~760, 695-
2-Chlorodiphenylmethane~3060~1600, 1495~750-
2-Chlorobenzophenone~3060~1600, 1475~755~1670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound270, 272, 274235, 199, 165
Dichlorodiphenylmethane236, 238, 240201, 165
2-Chlorodiphenylmethane202, 204167, 165
2-Chlorobenzophenone216, 218181, 139, 111, 105

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : ¹H NMR spectra were acquired with 16-32 scans, and ¹³C NMR spectra were acquired with 1024-2048 scans. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared spectrometer.

  • Sample Preparation : A small amount of the neat liquid or solid compound was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition : The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation : The sample was dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250 °C.

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-500.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is depicted below. A patent for the synthesis of this compound indicates its analysis via HPLC-MS, confirming a purity of 96.47%.[1]

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Chlorobenzophenone product This compound start->product Reaction reagent Phosphorus Pentachloride reagent->product nmr NMR (1H, 13C) product->nmr Characterization ir FTIR product->ir Characterization ms GC-MS product->ms Characterization

Caption: General workflow for the synthesis and spectroscopic analysis.

The following diagram illustrates the logical relationship in identifying an unknown chlorinated aromatic compound through spectroscopic methods.

G Unknown Unknown Chlorinated Aromatic Compound NMR NMR Spectroscopy (1H & 13C) Unknown->NMR Provides information on proton and carbon environments IR FTIR Spectroscopy Unknown->IR Identifies functional groups MS Mass Spectrometry Unknown->MS Determines molecular weight and fragmentation pattern Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic methods for structure elucidation.

References

A Comparative Economic Analysis of Synthesis Methods for 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a key intermediate in the production of various fine chemicals and pharmaceutical precursors, is of significant interest. This guide provides a comparative economic analysis of the most common synthesis methods, supported by experimental data to inform decisions on process selection based on yield, purity, and cost-effectiveness.

Comparison of Synthesis Methods

Three primary methods for the synthesis of this compound are evaluated:

  • Method A: Free-Radical Chlorination of 2-Chlorotoluene

  • Method B: Reaction of o-Chlorobenzophenone with Phosphorus Pentachloride

  • Method C: Reaction of o-Chlorobenzaldehyde with a Chlorinating Agent

The following table summarizes the key quantitative data for each method.

ParameterMethod A: Free-Radical Chlorination of 2-ChlorotolueneMethod B: Reaction of o-Chlorobenzophenone with PCl₅Method C: Reaction of o-Chlorobenzaldehyde with Chlorinating Agent
Starting Material 2-Chlorotolueneo-Chlorobenzophenoneo-Chlorobenzaldehyde
Primary Reagent Chlorine Gas (Cl₂)Phosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)
Yield ~78-80% (based on protocol)[1]Solvent-free: 92.1%; With Dichloroethane: 96.2%[2]Not specified in literature
Purity Variable, requires careful control to minimize by-productsSolvent-free: 96.47%; With Dichloroethane: 99.54%[2]Not specified in literature
Reaction Time Dependent on chlorine addition rateSolvent-free: 90 minutes; With Dichloroethane: 12 hours[2]Not specified in literature
Reaction Temperature 130-170°C[1]Solvent-free: 135°C; With Dichloroethane: 87°C[2]Not specified in literature

Economic Analysis

An economic analysis of the starting material costs for each method is presented below. Prices are approximate and can vary based on supplier and quantity.

Starting MaterialPrice (USD/kg)Molar Mass ( g/mol )Cost per Mole (USD)
2-Chlorotoluene~25126.58~3.16
o-Chlorobenzophenone~150216.66~32.50
o-Chlorobenzaldehyde~20140.57~2.81
Phosphorus Pentachloride~75208.24~15.62
Thionyl Chloride~20118.97~2.38

Analysis:

  • Method A (from 2-Chlorotoluene): This method has the lowest starting material cost per mole, making it attractive for large-scale industrial production. However, the cost of purification to remove over-chlorinated by-products may increase the overall process cost.

  • Method B (from o-Chlorobenzophenone): This method demonstrates high yield and purity, particularly when using a solvent.[2] However, the starting material, o-chlorobenzophenone, is significantly more expensive, which may make this route less economically viable for large-scale production unless very high purity is required without extensive purification.

Experimental Protocols

Method A: Free-Radical Chlorination of 2-Chlorotoluene

This protocol is adapted from established laboratory procedures.[1]

Apparatus: A 500 ml three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube extending to the bottom of the flask. The outlet of the condenser should be connected to a system for absorbing hydrogen chloride gas.

Procedure:

  • To the flask, add 254 g (2 moles) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.

  • Heat the flask to 130°C.

  • Introduce a steady stream of chlorine gas through the inlet tube. The reaction should be initiated by exposure to bright sunlight or a mercury lamp.

  • The reaction temperature will gradually rise to 160-170°C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

  • Stop the chlorine gas flow and boil the mixture to remove excess dissolved hydrogen chloride.

  • Cool the mixture and then perform vacuum distillation to purify the product.

Method B: Reaction of o-Chlorobenzophenone with Phosphorus Pentachloride (with Dichloroethane)

This protocol is based on a patented method.[2]

Apparatus: A 3-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

Procedure:

  • In the flask, dissolve 400 g (1.828 moles) of o-chlorobenzophenone in 1600 ml of ethylene dichloride by stirring and warming to 62°C.

  • Slowly add 420 g (1.996 moles) of phosphorus pentachloride powder to the solution.

  • Slowly heat the mixture to 87°C and maintain a reflux for 12 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Slowly pour the reaction mixture into an ice-water mixture to hydrolyze excess PCl₅.

  • Separate the organic phase and wash it multiple times with water.

  • Dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The resulting solution of this compound in dichloroethane can be used directly or the solvent can be removed under reduced pressure.

Synthesis Pathways Diagram

The following diagram illustrates the logical flow of the different synthesis methods.

Synthesis_Pathways cluster_A Method A A_start 2-Chlorotoluene A_reagent + Cl₂ (UV light/initiator) Product This compound A_reagent->Product Free-Radical Chlorination B_start o-Chlorobenzophenone B_reagent + PCl₅ B_reagent->Product Chlorination C_start o-Chlorobenzaldehyde C_reagent + SOCl₂ or PCl₅ C_reagent->Product Chlorination

Caption: Synthesis pathways for this compound.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-[dichloro(phenyl)methyl]benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Chloro-2-[dichloro(phenyl)methyl]benzene, a halogenated organic compound, is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the proper handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals.

I. Chemical and Hazard Profile

This compound is classified as a halogenated organic compound due to the presence of chlorine atoms in its structure.[1] Halogenated organic wastes are typically disposed of via incineration in regulated hazardous waste facilities.[1] It is crucial to segregate this type of waste from non-halogenated organic and inorganic waste streams to prevent dangerous reactions and to facilitate proper disposal.[1][2][3]

Table 1: Chemical and Hazard Data for this compound

PropertyInformationSource
Chemical Name This compound[4]
Synonyms (2-Chlorophenyl)phenyldichloromethane[5]
CAS Number 3509-85-1[4][5]
Molecular Formula C13H9Cl3[5]
Appearance Clear Pale Yellow Thick Oil[5]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected cancer hazard. May cause respiratory tract irritation. Very toxic to aquatic life with long-lasting effects.[6][7]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong oxidizing agents.[8][9]

II. Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risk.

Table 2: Required Personal Protective Equipment

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Chemical safety goggles or a face shield.[10]
Respiratory Protection A filter respirator for organic gases and vapors is necessary if working outside of a fume hood or if there is a risk of inhalation.[6]
Lab Coat A flame-retardant lab coat.

III. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][8]

  • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or heavy metals.[1][2]

2. Waste Collection:

  • All handling and transferring of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use a designated funnel to transfer the waste into the halogenated organic waste container to prevent spills.

  • Keep the waste container tightly sealed when not in use.[3][8]

3. Labeling and Documentation:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][3]

  • The label must clearly identify the contents, including the full chemical name "this compound" and its concentration. Do not use abbreviations.[8]

  • Maintain a log sheet near the waste container to record the amount of each chemical added.

4. Storage of Waste Container:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.[8]

  • Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[3]

5. Arranging for Disposal:

  • Once the waste container is nearly full (approximately 75% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]

  • Provide the EHS department with a complete and accurate list of the container's contents.

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material and place it in a sealed, labeled bag for disposal as hazardous waste.[3]

  • For larger spills, evacuate the area and immediately contact your institution's emergency response team.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is it a Halogenated Organic Compound? A->B C Segregate into 'Halogenated Waste' Container B->C Yes I Incorrect Disposal Path (Consult EHS) B->I No D Label Container with 'Hazardous Waste' & Full Chemical Name C->D E Store in Secondary Containment in a Designated Area D->E F Container >75% Full? E->F G Contact EHS for Waste Pickup F->G Yes H Continue Collection F->H No H->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-2-[dichloro(phenyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-Chloro-2-[dichloro(phenyl)methyl]benzene (CAS No. 3509-85-1), a key intermediate in chemical synthesis. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document draws upon safety protocols for structurally similar chlorinated organic compounds and established laboratory best practices to ensure user safety.

Immediate Safety Information

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.
Eyes Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[2]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is advised.
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Collect the absorbed material into a sealed, labeled container for proper disposal. Do not allow the chemical to enter drains or waterways, as it is expected to be toxic to aquatic life.[3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be collected in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[3]

Experimental Protocol: A General Guideline

The following is a generalized protocol for a reaction involving this compound. This should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure the work area, a certified chemical fume hood, is clean and uncluttered.

    • Assemble all necessary glassware and equipment. Inspect for any defects.

    • Don the required personal protective equipment as outlined in the table above.

  • Reagent Handling:

    • Carefully measure the required amount of this compound using appropriate tools (e.g., syringe, graduated cylinder).

    • Perform all transfers of the chemical within the fume hood.

  • Reaction:

    • Slowly add the chemical to the reaction vessel.

    • Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change).

  • Work-up and Purification:

    • Quench the reaction carefully, if necessary.

    • Perform extractions and purifications within the fume hood.

  • Waste Disposal:

    • Segregate all chemical waste (liquid and solid) into appropriately labeled hazardous waste containers.

  • Decontamination:

    • Clean all glassware and equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Workflow Diagrams

cluster_prep Preparation Phase cluster_handling Handling and Reaction Phase cluster_cleanup Post-Reaction and Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_measure Measure Chemical in Fume Hood prep_materials->handle_measure handle_reaction Perform Reaction handle_measure->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor emergency_spill Spill Response handle_reaction->emergency_spill cleanup_quench Quench and Work-up handle_monitor->cleanup_quench cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Work Area and Equipment cleanup_waste->cleanup_decon start Chemical Waste Generated (Liquid and Solid) container Collect in a Labeled, Sealed, and Compatible Hazardous Waste Container start->container improper Improper Disposal (e.g., sink, regular trash) start->improper storage Store in a Designated Secondary Containment Area container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs end Proper Disposal According to Institutional and Regulatory Guidelines ehs->end consequence Environmental Contamination and Regulatory Violation improper->consequence

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-[dichloro(phenyl)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-[dichloro(phenyl)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.